2,4-Dichloro-6-cyclopropylpyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-3-5(4-1-2-4)10-7(9)11-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFIMFQPGXQFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292071 | |
| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-07-9 | |
| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-6-cyclopropylpyrimidine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-cyclopropylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical and physical properties, provides a representative synthetic protocol, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. The role of similar pyrimidine derivatives in targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, is discussed, and a generalized experimental workflow for evaluating such compounds is presented.
Introduction
This compound (CAS Number: 21573-07-9 ) is a substituted pyrimidine featuring two reactive chlorine atoms and a cyclopropyl group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including several approved drugs. The dichloropyrimidine moiety offers two sites for nucleophilic substitution, allowing for the facile introduction of various functional groups and the creation of diverse chemical libraries. The cyclopropyl ring, a non-aromatic three-membered carbocycle, is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and provide conformational rigidity to the molecule. This guide aims to consolidate the available technical information on this compound and highlight its potential in the development of novel therapeutics.
Physicochemical Properties
| Property | This compound | 2,4-Dichloro-6-methylpyrimidine |
| CAS Number | 21573-07-9 | 5424-21-5 |
| Molecular Formula | C₇H₆Cl₂N₂ | C₅H₄Cl₂N₂ |
| Molecular Weight | 189.04 g/mol | 163.00 g/mol |
| Appearance | White to light yellow solid | White to pale yellow powder[1] |
| Melting Point | Data not available | 44-47 °C |
| Boiling Point | Data not available | 219 °C |
| Solubility | Data not available | Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene. Insoluble in water.[2] |
Synthesis and Reactivity
The synthesis of 2,4-dichloropyrimidine derivatives typically involves the chlorination of the corresponding dihydroxypyrimidine precursor. While a specific, detailed experimental protocol for this compound is not widely published, a general and representative synthetic procedure can be extrapolated from the synthesis of analogous compounds.
Representative Synthetic Protocol
The synthesis of this compound would likely proceed via the chlorination of 6-cyclopropylpyrimidine-2,4-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Scheme:
Experimental Procedure (General):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-cyclopropylpyrimidine-2,4-diol.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed in the absence of a solvent, with POCl₃ serving as both the reagent and the solvent. In some cases, a high-boiling point solvent and a tertiary amine base (e.g., N,N-diethylaniline) may be used.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 105-110 °C) and maintain this temperature for several hours (e.g., 3-6 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice or ice-water. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the evolution of HCl gas.
-
Extraction and Purification: The resulting aqueous solution is typically neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to a neutral or slightly basic pH. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the pure this compound.
Reactivity and Use as a Synthetic Intermediate
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The C4 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for the sequential and regioselective introduction of different substituents, making this compound a versatile intermediate for the synthesis of a wide range of disubstituted pyrimidine derivatives. Common nucleophiles used in these reactions include amines, thiols, and alcohols.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, and dichloropyrimidine derivatives, in particular, are key intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibitors and the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[4] Aberrant EGFR signaling is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a major focus of cancer drug discovery.[5][6]
Many successful EGFR inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline or a similar 4-aminopyrimidine core, which forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. 2,4-Dichloropyrimidine derivatives serve as excellent starting materials for the synthesis of these inhibitors, where one chlorine atom is displaced by an aniline moiety and the other can be further functionalized to enhance potency and selectivity.
Experimental Workflow for Kinase Inhibitor Evaluation
The development of a new kinase inhibitor involves a series of in vitro and in cell-based assays to determine its potency, selectivity, and cellular activity. A generalized workflow for the evaluation of a this compound-based kinase inhibitor is outlined below.
Methodologies for Key Experiments:
-
Biochemical Kinase Assay: The inhibitory activity of the compound against the target kinase (e.g., EGFR) is determined using an in vitro assay. This often involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
-
Cell Proliferation Assay: The effect of the compound on the growth of cancer cell lines that are dependent on the target kinase is assessed. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours), and cell viability is measured using assays such as the MTS or CellTiter-Glo assay. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is determined.
-
Target Engagement Assay (Western Blot): To confirm that the compound inhibits the target kinase within the cell, a Western blot analysis can be performed. Cancer cells are treated with the inhibitor, and cell lysates are analyzed for the phosphorylation status of the target kinase and its downstream signaling proteins. A reduction in the phosphorylated form of the target kinase indicates target engagement.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its dichloropyrimidine core provides a well-established scaffold for the synthesis of kinase inhibitors, while the cyclopropyl moiety offers opportunities to fine-tune the pharmacological properties of the resulting molecules. While specific experimental data for this compound is somewhat limited in publicly accessible literature, its structural similarity to other key intermediates used in the development of targeted cancer therapies, particularly EGFR inhibitors, strongly suggests its utility in this area. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.
References
- 1. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
physicochemical characteristics of 2,4-Dichloro-6-cyclopropylpyrimidine
An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyrimidine that holds significant interest within medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atoms, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of its known physicochemical characteristics, along with data for closely related analogs to provide a broader context for its properties. Furthermore, it outlines representative experimental protocols for its synthesis and analysis and visualizes its potential role in drug discovery workflows and relevant signaling pathways.
Physicochemical Properties
Quantitative data for this compound is limited in the public domain. However, by examining closely related analogs such as 2,4-Dichloro-6-methylpyrimidine and 2,4-Dichloropyrimidine, we can infer and estimate its key properties.
General Properties
| Property | This compound | 2,4-Dichloro-6-methylpyrimidine | 2,4-Dichloropyrimidine |
| CAS Number | 21573-07-9[1] | 5424-21-5[2] | 3934-20-1[3][4] |
| Molecular Formula | C₇H₆Cl₂N₂[1] | C₅H₄Cl₂N₂[2] | C₄H₂Cl₂N₂[3][4] |
| Molecular Weight | 189.04 g/mol [1] | 163.00 g/mol | 148.98 g/mol [3][4] |
| Appearance | White to light yellow solid[1] | White to pale yellow powder/crystals[5][6] | White to off-white crystalline solid[3] |
Thermal Properties
| Property | This compound | 2,4-Dichloro-6-methylpyrimidine | 2,4-Dichloropyrimidine |
| Melting Point | No data available | 44-47 °C[2][7] | 36-38 °C[3] |
| Boiling Point | No data available | 219 °C[2] | ~207 °C[3] |
Solubility
| Property | This compound | 2,4-Dichloro-6-methylpyrimidine | 2,4-Dichloropyrimidine |
| Water Solubility | No data available | Insoluble[2][8] | Slightly soluble[3] |
| Organic Solvent Solubility | No data available | Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene[2][8] | Soluble in ethanol, ether, and chloroform[3] |
Spectral Data
Experimental Protocols
The following protocols are representative of the synthesis and analysis of dichloropyrimidine derivatives and can be adapted for this compound.
Representative Synthesis Protocol: Chlorination of a Pyrimidine Diol
A common method for the synthesis of dichloropyrimidines is the chlorination of the corresponding dihydroxy pyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[11][12]
Procedure:
-
To a reaction flask, add 6-cyclopropylpyrimidine-2,4-diol (1 equivalent) and phosphorus oxychloride (excess, e.g., 4-10 equivalents).
-
Optionally, a tertiary amine base like N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (e.g., 90-110 °C) for several hours (e.g., 6-10 hours).
-
Monitor the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully quench by slowly adding it to ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Analytical Methodology: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying dichloropyrimidine compounds[13][14].
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the samples and standards onto the HPLC system.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
The purity is determined by the relative peak area, and quantification can be performed using the calibration curve.
Role in Drug Discovery and Signaling Pathways
The dichloropyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[15][16]. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries for screening against biological targets.
Drug Discovery Workflow
The development of a drug candidate based on the this compound scaffold would typically follow a structured workflow.
Caption: A typical drug discovery workflow utilizing a dichloropyrimidine scaffold.
Representative Signaling Pathway: Kinase Inhibition
Derivatives of dichloropyrimidines have been successfully developed as inhibitors of various protein kinases, which are often dysregulated in diseases like cancer. These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling.
References
- 1. This compound CAS#: 21573-07-9 [m.chemicalbook.com]
- 2. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 3. srinichem.com [srinichem.com]
- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,4-Dichloro-6-methylpyrimidine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
Structural Elucidation of 2,4-Dichloro-6-cyclopropylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of 2,4-dichloro-6-cyclopropylpyrimidine. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted nuclear magnetic resonance (NMR) data, expected Fourier-transform infrared (FT-IR) and mass spectrometry (MS) characteristics, and detailed, generalized experimental protocols for its structural elucidation. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.
Predicted and Expected Spectroscopic Data
Given the lack of available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key FT-IR absorption bands and mass spectrometry fragmentation patterns. These values are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Analysis | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~7.30 | H-5 (pyrimidine ring) |
| ~2.20 | CH (cyclopropyl) | |
| ~1.15 | CH₂ (cyclopropyl) | |
| ~1.05 | CH₂' (cyclopropyl) | |
| ¹³C NMR | ~175 | C-6 (pyrimidine ring) |
| ~162 | C-2/C-4 (pyrimidine ring) | |
| ~160 | C-4/C-2 (pyrimidine ring) | |
| ~115 | C-5 (pyrimidine ring) | |
| ~18 | CH (cyclopropyl) | |
| ~12 | CH₂ (cyclopropyl) |
Note: Predicted NMR data was generated using online computational tools. Actual experimental values may vary.
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Cyclopropyl C-H | 3100 - 3000 | Stretching |
| C=N, C=C (in-ring) | 1600 - 1450 | Stretching |
| C-Cl | 850 - 550 | Stretching |
| Cyclopropyl Ring | ~1020 | Ring deformation |
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 188/190/192 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 173/175/177 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl group (less likely). |
| 161/163 | [M - C₂H₃]⁺ | Loss of a vinyl radical from the cyclopropyl group. |
| 153/155 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 125 | [M - Cl - C₂H₂]⁺ | Subsequent fragmentation. |
| 118 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |
Experimental Protocols for Structural Confirmation
The following are detailed, generalized protocols for the key analytical techniques required for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a sufficient number of scans and an appropriate relaxation delay to ensure the detection of all carbon signals, including quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Examine the isotopic distribution of chlorine-containing fragments.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Instrumentation: A single-crystal X-ray diffractometer.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of the diffractometer.
-
Rotate the crystal and collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Visualizations
The following diagrams illustrate the general workflow for the structural elucidation of an unknown compound and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural analysis.
Caption: Relationship between analytical techniques and structural confirmation.
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 2,4-dichloro-6-cyclopropylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 6-cyclopropyluracil, followed by its chlorination to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its practical application in a laboratory setting.
I. Overview of the Synthetic Route
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the construction of the pyrimidine ring system with the desired cyclopropyl substituent at the 6-position, yielding 6-cyclopropyluracil. This is followed by a chlorination reaction to replace the hydroxyl groups on the uracil ring with chlorine atoms, affording the target molecule.
Figure 1: Overall synthetic pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 6-Cyclopropyluracil (6-Cyclopropyl-2,4-dihydroxypyrimidine)
This step involves the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with urea to form the pyrimidine ring. This reaction is a variation of the classic Biginelli reaction.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) and urea (1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify to pH 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 6-cyclopropyluracil.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 6-Cyclopropyluracil | C7H8N2O2 | 152.15 | 75-85 | >300 |
Table 1: Physical and reaction data for the synthesis of 6-cyclopropyluracil.
Step 2: Synthesis of this compound
This step involves the chlorination of 6-cyclopropyluracil using phosphorus oxychloride.
Materials:
-
6-Cyclopropyluracil
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline or triethylamine (as a catalyst and acid scavenger)
-
Toluene or other high-boiling inert solvent (optional)
-
Ice
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
In a fume hood, carefully add 6-cyclopropyluracil (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents). A high-boiling inert solvent like toluene can be used if necessary.
-
To this suspension, slowly add N,N-dimethylaniline or triethylamine (1.1 equivalents) while stirring. The addition is exothermic, so cooling may be required.
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C/mmHg) |
| This compound | C7H6Cl2N2 | 189.04 | 80-90 | Not readily available |
Table 2: Physical and reaction data for the synthesis of this compound.
III. Visualization of the Synthetic Workflow
The following diagram illustrates the key stages and transformations in the synthesis of this compound.
Figure 2: Detailed experimental workflow for the synthesis.
IV. Safety Considerations
-
Phosphorus oxychloride (POCl3) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations involving POCl3 should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching of the POCl3 reaction mixture with ice is highly exothermic and releases HCl gas. This should be done slowly and with efficient cooling and stirring in a fume hood.
-
Sodium ethoxide is a strong base and is flammable. Handle with care and avoid contact with skin and eyes.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.
V. Conclusion
This technical guide outlines a reliable and practical synthetic route for the preparation of this compound. By providing detailed experimental protocols and a clear visualization of the workflow, it is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient production of this important pyrimidine derivative for further investigation and application.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 2,4-dichloro-6-cyclopropylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the primary synthetic route, which involves the cyclocondensation of a cyclopropyl-substituted malonic ester with urea, followed by a chlorination step.
Core Synthetic Pathway
The most common and industrially scalable synthesis of this compound proceeds through a two-step process:
-
Synthesis of 6-cyclopropyl-2,4-dihydroxypyrimidine (6-cyclopropyluracil): This step involves the base-catalyzed condensation of a cyclopropyl-substituted 1,3-dicarbonyl compound, typically diethyl 2-cyclopropylmalonate, with urea.
-
Chlorination of 6-cyclopropyl-2,4-dihydroxypyrimidine: The intermediate pyrimidine-dione is then chlorinated using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Starting Materials
The primary starting materials for this synthetic route are readily available bulk chemicals, making this process economically viable for large-scale production.
| Starting Material | Role | Key Considerations |
| Diethyl 2-cyclopropylmalonate | Source of the cyclopropyl and C4-C6 atoms of the pyrimidine ring | Purity is critical to avoid side reactions. |
| Urea | Source of the N1, C2, and N3 atoms of the pyrimidine ring | Should be dry to prevent hydrolysis of the base and ester. |
| Sodium Ethoxide (or Sodium Metal in Ethanol) | Base catalyst for the condensation reaction | Anhydrous conditions are essential for high yield. |
| Phosphorus Oxychloride (POCl₃) | Chlorinating agent | Highly corrosive and moisture-sensitive; requires careful handling. |
| N,N-Dimethylaniline or Triethylamine | Base/Catalyst in the chlorination step (optional) | Can accelerate the reaction and neutralize evolved HCl. |
Experimental Protocols
Step 1: Synthesis of 6-cyclopropyl-2,4-dihydroxypyrimidine (6-cyclopropyluracil)
This procedure is adapted from the general synthesis of barbiturates from substituted malonic esters.[1]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl 2-cyclopropylmalonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add diethyl 2-cyclopropylmalonate. Separately, dissolve dry urea in hot absolute ethanol.
-
Condensation: Add the urea solution to the flask containing the sodium ethoxide and diethyl 2-cyclopropylmalonate. Heat the mixture to reflux for several hours. A precipitate of the sodium salt of 6-cyclopropyluracil will form.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add hot water to dissolve the precipitate.
-
Acidification: Carefully acidify the solution with concentrated HCl to a pH of 1-2, which will precipitate the 6-cyclopropyl-2,4-dihydroxypyrimidine.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from hot water or aqueous ethanol to obtain the purified product.
-
Drying: Dry the crystalline product under vacuum.
Quantitative Data (Representative):
| Reactant | Molar Ratio | Typical Yield |
| Diethyl 2-cyclopropylmalonate | 1 | 80-90% |
| Urea | 1 | |
| Sodium Ethoxide | 2 |
Step 2: Synthesis of this compound
This procedure is based on standard methods for the chlorination of dihydroxypyrimidines.[2][3]
Materials:
-
6-cyclopropyl-2,4-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional)
-
Dichloroethane (optional, as solvent)
-
Ice water
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, add 6-cyclopropyl-2,4-dihydroxypyrimidine and an excess of phosphorus oxychloride. N,N-Diethylaniline can be added as a catalyst. The reaction can also be performed in a high-boiling solvent like dichloroethane.
-
Chlorination: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Removal of Excess POCl₃: After cooling, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Work-up: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into ice-cold water. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Reactant | Molar Ratio (relative to dihydroxypyrimidine) | Typical Yield |
| 6-cyclopropyl-2,4-dihydroxypyrimidine | 1 | 85-95% |
| Phosphorus oxychloride (POCl₃) | 3-10 | |
| N,N-Diethylaniline (optional) | 0.1-1 |
Synthetic Pathway and Workflow Diagrams
Caption: Overall synthetic pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to the Formation Mechanism of 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-cyclopropylpyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a reactive dichloropyrimidine core with a lipophilic cyclopropyl group, make it a valuable building block for medicinal chemists. This technical guide provides a comprehensive overview of the primary synthetic routes and underlying formation mechanisms of this compound, supported by experimental data and procedural outlines.
Core Synthetic Strategies
The formation of this compound can be primarily achieved through two distinct synthetic pathways:
-
Route A: Cyclocondensation followed by Chlorination. This is the most common and well-established method. It involves the initial synthesis of the pyrimidine ring with the cyclopropyl substituent at the 6-position, followed by the chlorination of the resulting pyrimidine-2,4-dione (uracil) derivative.
-
Route B: Nucleophilic Substitution with a Grignard Reagent. This alternative approach involves the direct introduction of the cyclopropyl group onto a pre-halogenated pyrimidine scaffold via a Grignard reaction.
Route A: Cyclocondensation and Subsequent Chlorination
This pathway is a two-step process:
-
Step 1: Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (6-Cyclopropyluracil).
-
Step 2: Chlorination of 6-Cyclopropyluracil.
Step 1: Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
The formation of the 6-cyclopropyluracil core is typically achieved through a cyclocondensation reaction. A common method is a variation of the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound with urea. In this case, a cyclopropyl-substituted β-ketoester, such as ethyl 3-cyclopropyl-3-oxopropanoate, is reacted with urea in the presence of an acid catalyst.
Reaction Mechanism:
The reaction proceeds through a series of steps, including the formation of an N-acyliminium ion intermediate from the reaction of urea and the cyclopropyl β-ketoester's aldehyde or ketone equivalent. This is followed by the addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to form the dihydropyrimidine, which is then oxidized to the uracil.
Experimental Protocol: Synthesis of 6-Cyclopropyluracil (General Procedure)
A mixture of ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent), urea (1.5 equivalents), and an acid catalyst such as hydrochloric acid or a Lewis acid in a suitable solvent like ethanol is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.
| Reactant/Reagent | Molar Ratio | Typical Conditions | Typical Yield (%) |
| Ethyl 3-cyclopropyl-3-oxopropanoate | 1 | Reflux in Ethanol with HCl catalyst for 6-12h | 60-80 |
| Urea | 1.5 | ||
| Acid Catalyst (e.g., HCl) | catalytic |
Step 2: Chlorination of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
The conversion of the hydroxyl groups (in the tautomeric enol form of the uracil) to chlorine atoms is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is often carried out at elevated temperatures, and sometimes in the presence of a tertiary amine base like N,N-diethylaniline to neutralize the generated HCl.
Reaction Mechanism:
The mechanism involves the initial phosphorylation of the carbonyl oxygen of the pyrimidinedione by POCl₃. This is followed by the nucleophilic attack of a chloride ion, leading to the substitution of the phosphate group and the formation of the chloro-substituted pyrimidine. This process occurs at both the 2- and 4-positions.
Experimental Protocol: Chlorination of 6-Cyclopropyluracil
6-Cyclopropyluracil is suspended in an excess of phosphorus oxychloride. The mixture is heated to reflux for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice and neutralized with a base such as sodium bicarbonate or ammonium hydroxide. The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield this compound.
| Reactant/Reagent | Molar Ratio/Amount | Typical Conditions | Typical Yield (%) |
| 6-Cyclopropyluracil | 1 | Reflux in excess POCl₃ for 3-6h | 85-95 |
| Phosphorus Oxychloride | Excess | ||
| N,N-Diethylaniline (optional) | 1-2 equivalents | Can be added to facilitate the reaction and scavenge HCl |
Workflow for Route A:
Route B: Nucleophilic Substitution with a Grignard Reagent
This route offers a more direct approach by introducing the cyclopropyl group to a pre-chlorinated pyrimidine. The key reaction is the nucleophilic aromatic substitution of a chlorine atom on 2,4,6-trichloropyrimidine with cyclopropylmagnesium bromide.
Reaction Mechanism:
The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nucleophilic cyclopropyl group from the Grignard reagent. The reactivity of the chlorine atoms in 2,4,6-trichloropyrimidine is not equal; the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position due to the electronic effects of the ring nitrogen atoms. This regioselectivity favors the formation of the 6-cyclopropyl-substituted product. A second equivalent of the Grignard reagent could potentially react at the other reactive position, so careful control of stoichiometry is crucial.
Experimental Protocol: Grignard Reaction with 2,4,6-Trichloropyrimidine (General Procedure)
To a solution of 2,4,6-trichloropyrimidine in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78 °C), a solution of cyclopropylmagnesium bromide (1 equivalent) in THF is added dropwise. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The desired product is then purified by chromatography.
| Reactant/Reagent | Molar Ratio | Typical Conditions | Typical Yield (%) |
| 2,4,6-Trichloropyrimidine | 1 | Reaction with Grignard reagent in THF at -78 °C to rt | 40-60 |
| Cyclopropylmagnesium Bromide | 1 |
Reaction Pathway for Route B:
Potential Biological Activity of 2,4-Dichloro-6-cyclopropylpyrimidine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Compound for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-cyclopropylpyrimidine is a key chemical intermediate that has emerged in the synthesis of novel therapeutic agents. While this compound itself is not typically the final active pharmaceutical ingredient, its unique structural features make it a valuable building block for creating molecules with significant biological activity. The dichloropyrimidine core provides a versatile scaffold for introducing various functional groups through nucleophilic substitution, while the cyclopropyl moiety can influence binding affinity and metabolic stability. This guide provides a comprehensive overview of the potential biological activities associated with derivatives of this compound, with a focus on its application in the development of enzyme inhibitors and ion channel modulators.
Synthesis of this compound
The synthesis of this compound has been described in the patent literature, with a common method involving a Grignard reaction with 2,4,6-trichloropyrimidine.
Experimental Protocol: Synthesis from 2,4,6-Trichloropyrimidine
A detailed experimental protocol for the synthesis of this compound is provided below, based on procedures outlined in patent WO2017181177A1.[1]
Materials:
-
2,4,6-Trichloropyrimidine
-
Tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Bromo(cyclopropyl)magnesium (Grignard reagent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, add 2,4,6-trichloropyrimidine (1 g, 5.45 mmol, 1 equivalent) and tetrahydrofuran (20 mL).
-
To this solution, add Copper(I) iodide (110 mg, 0.58 mmol, 0.10 equivalents).
-
Slowly add bromo(cyclopropyl)magnesium (5.5 mL, 1 M in THF, 5.5 mmol, 1 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound.
References
The Versatility of the 2,4-Dichloro-6-cyclopropylpyrimidine Scaffold: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, the 2,4-dichloropyrimidine core stands out as a particularly versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for selective and sequential functionalization, enabling the rapid generation of compound libraries for drug discovery. This technical guide provides an in-depth overview of the 2,4-dichloro-6-cyclopropylpyrimidine scaffold, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry, with a particular emphasis on the development of kinase inhibitors. While the broader 2,4-dichloropyrimidine scaffold is well-documented, this guide will also extrapolate known methodologies to the specific, less-explored 6-cyclopropyl variant.
Synthesis of the this compound Core
The synthesis of this compound is not extensively detailed in the literature. However, a reliable synthetic route can be extrapolated from established methods for the preparation of analogous 6-substituted-2,4-dichloropyrimidines. The general strategy involves two key steps: the synthesis of the precursor 6-cyclopropyluracil (6-cyclopropylpyrimidine-2,4-diol) followed by a chlorination reaction.
Experimental Protocols:
Step 1: Synthesis of 6-Cyclopropyluracil
This procedure is adapted from general methods for the synthesis of 6-substituted uracils via condensation reactions.
-
Materials: Ethyl cyclopropanecarboxylate, Ethyl acetoacetate, Sodium ethoxide (NaOEt), Ethanol (EtOH), Urea, Hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add a mixture of ethyl cyclopropanecarboxylate (1.0 eq) and ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add urea (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-cyclopropyluracil as a solid.
-
The crude product can be further purified by recrystallization from ethanol or water.
-
Step 2: Chlorination of 6-Cyclopropyluracil
This protocol is a general procedure for the chlorination of uracil derivatives using phosphorus oxychloride (POCl₃).
-
Materials: 6-Cyclopropyluracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or other tertiary amine base), Ice water, Dichloromethane (DCM).
-
Procedure:
-
In a fume hood, suspend 6-cyclopropyluracil (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
To this suspension, add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Reactivity and Functionalization of the Scaffold
The two chlorine atoms on the this compound ring exhibit differential reactivity, which is a key feature for its utility in medicinal chemistry. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This allows for selective mono-substitution at C4 under milder conditions, followed by a second substitution at C2 under more forcing conditions. This sequential functionalization is invaluable for building molecular complexity.
Two of the most powerful and widely used methods for functionalizing this scaffold are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Experimental Protocols for Functionalization:
Protocol 2.1: Regioselective Suzuki-Miyaura Cross-Coupling at C4
This protocol is adapted from general procedures for the Suzuki coupling on 2,4-dichloropyrimidines.[1][2]
-
Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-aryl-6-cyclopropylpyrimidine derivative.
-
Protocol 2.2: Regioselective Buchwald-Hartwig Amination at C4
This protocol is based on general methods for the Buchwald-Hartwig amination of dichloropyrimidines.
-
Materials: this compound, Primary or secondary amine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos (or other suitable phosphine ligand), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-chloro-4-amino-6-cyclopropylpyrimidine derivative.
-
Applications in Medicinal Chemistry: Focus on Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, binding to the hinge region of the kinase active site. The substituents at the C2 and C4 positions can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
The introduction of a cyclopropyl group at the C6 position can offer several advantages in drug design:
-
Increased Potency: The small, rigid cyclopropyl group can introduce favorable conformational constraints and occupy small hydrophobic pockets within the target protein.
-
Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic properties.
-
Enhanced Lipophilic Efficiency: The addition of a cyclopropyl group can increase lipophilicity in a controlled manner, potentially improving cell permeability.
While specific quantitative data for this compound derivatives are scarce in publicly available literature, the general importance of the 2,4-disubstituted pyrimidine core in kinase inhibition is well-documented. The table below summarizes the activity of some representative 2,4-disubstituted pyrimidine kinase inhibitors to illustrate the potential of this scaffold.
Table 1: Examples of Biologically Active 2,4-Disubstituted Pyrimidine Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 2,4-Dianilinopyrimidine derivative | FAK | IC₅₀ = 1.2 nM | FAK Inhibition Research |
| Pyrido[2,3-d]pyrimidine derivative | c-Src, Wee1 | c-Src IC₅₀ < 10 nM | Kinase Inhibition Studies |
| 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine | LRRK2 | Potent inhibition | Parkinson's Disease Research |
Note: The data presented are for related 2,4-disubstituted pyrimidine scaffolds and are intended to be illustrative of the potential of the this compound core.
Conclusion
The this compound scaffold represents a valuable, albeit underexplored, building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its differential reactivity allows for controlled, sequential functionalization. The incorporation of a cyclopropyl moiety at the C6 position offers potential advantages in terms of potency, metabolic stability, and pharmacokinetic properties. Given the proven success of the broader class of 2,4-disubstituted pyrimidines as kinase inhibitors, the this compound core holds significant promise for the development of novel therapeutics. This guide provides a foundational framework of synthetic and functionalization protocols to encourage further exploration and exploitation of this promising scaffold in drug discovery programs.
References
The Dichloropyrimidine Core: A Technical Guide to its Reactivity and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The dichloropyrimidine core is a foundational scaffold in modern medicinal chemistry, prized for its versatile reactivity and its presence in numerous biologically active compounds, particularly kinase inhibitors. This guide provides an in-depth exploration of the reactivity of dichloropyrimidines, offering a technical resource for researchers engaged in the synthesis and development of novel therapeutics.
Introduction to the Dichloropyrimidine Core
Dichloropyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are halogenated heterocyclic compounds that serve as key intermediates in organic synthesis.[1][2] The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two chlorine atoms, makes it highly susceptible to nucleophilic attack and amenable to a variety of cross-coupling reactions.[3] This reactivity, coupled with the ability to perform sequential and regioselective functionalization, allows for the creation of diverse chemical libraries for drug discovery.[4]
General Principles of Reactivity
The reactivity of the dichloropyrimidine core is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. The general order of electrophilicity for the carbon atoms in the pyrimidine ring is C4(6) > C2 > C5.[2] This inherent reactivity profile dictates the regioselectivity of many reactions, with the chlorine atom at the 4- or 6-position being typically more reactive than the one at the 2-position.[2][3]
However, this regioselectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the solvent, the catalyst system, and the presence of other substituents on the pyrimidine ring.[5] Understanding and controlling these factors is crucial for the strategic synthesis of complex molecules.
Key Reactions of the Dichloropyrimidine Core
The dichloropyrimidine scaffold can be functionalized through a variety of powerful synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyrimidines. A wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atoms.
Regioselectivity: In general, SNAr reactions on 2,4-dichloropyrimidine occur preferentially at the C4 position.[2] However, the selectivity can be modest, sometimes yielding mixtures of C2 and C4 substituted products.[5] For 6-aryl-2,4-dichloropyrimidines, amination with aliphatic secondary amines and aromatic amines can be highly regioselective for the C4 position.[2][6] Interestingly, for 5-substituted-2,4-dichloropyrimidines with an electron-withdrawing group, tertiary amine nucleophiles can exhibit excellent C2 selectivity.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the dichloropyrimidine core.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the dichloropyrimidine and a boronic acid or ester, is a widely used method for introducing aryl and heteroaryl substituents.
Regioselectivity: Similar to SNAr reactions, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines generally shows a preference for reaction at the C4 position.[3][8] Microwave-assisted protocols have been developed to achieve efficient and highly regioselective C4-substitution.[3] One-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine have also been established, allowing for the efficient synthesis of diarylated pyrimidines.[8]
The Sonogashira coupling enables the formation of a carbon-carbon bond between the dichloropyrimidine and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further synthetic transformations or as key structural elements in target molecules.
Regioselectivity: While the C4 position is generally more reactive in palladium-catalyzed reactions, Sonogashira couplings have shown little difference in reactivity between the C2 and C4 positions of some halopyrimidines.[2] This can sometimes lead to mixtures of products, and careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the dichloropyrimidine with a primary or secondary amine. This reaction is a cornerstone in the synthesis of many nitrogen-containing pharmaceuticals.
Regioselectivity: Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine can be highly regioselective, strongly favoring the formation of the C4-substituted product.[2][6]
The reactivity of the dichloropyrimidine core extends to a variety of other cross-coupling reactions, further expanding its synthetic utility.
-
Negishi Coupling: This reaction couples the dichloropyrimidine with an organozinc reagent, providing a versatile method for the formation of carbon-carbon bonds.[9][10]
-
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the coupling partner, offering an alternative to other carbon-carbon bond-forming reactions.[1][11][12]
-
Heck Reaction: The Heck reaction couples the dichloropyrimidine with an alkene, introducing a vinyl substituent.[13][14]
-
Stille Coupling: This reaction involves the coupling of the dichloropyrimidine with an organotin compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for key reactions of the dichloropyrimidine core, providing a basis for comparison and synthetic planning.
| Reaction Type | Dichloropyrimidine | Coupling Partner/Nucleophile | Catalyst/Conditions | Product(s) | Yield (%) | Regioselectivity (C4:C2) | Reference(s) |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, EtOH/Toluene/H₂O, 55 °C then 90 °C | 2,4-Diphenylpyrimidine | >80 | Sequential C4 then C2 | [8] |
| 2,4-Dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW 100 °C, 15 min | 4-Aryl/heteroaryl-2-chloropyrimidine | Good to Excellent | High C4 selectivity | [3] | |
| Buchwald-Hartwig Amination | 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | 4-Amino-6-aryl-2-chloropyrimidine | High | >30:1 | [2][6] |
| 6-Aryl-2,4-dichloropyrimidine | Anilines | No catalyst, LiHMDS, THF, -60 °C | 4-Anilino-6-aryl-2-chloropyrimidine | High | 97:3 | [6] | |
| SNAr | 2,4-Dichloropyrimidine | R-2-(tetrahydrofuran-2-yl)-methylamine | - | Mixture of 4-amino and 2-amino products | - | 3:1 | [15] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt, 1h | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | Moderate to Excellent | Excellent C2 selectivity | [7][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[4]
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.005 equiv., 0.5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Procedure for Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine[3][8]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) in anhydrous THF.
-
Amine Preparation: In a separate flask, pre-mix the aliphatic secondary amine (1.1-1.2 equiv.) with LiHMDS (1.0 M in THF, 1.1-1.2 equiv.).
-
Reaction: Slowly add the amine/base mixture to the solution of the dichloropyrimidine and catalyst at the specified temperature (e.g., -20 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling of a Dichloropyrimidine[5]
-
Reaction Setup: To a flame-dried Schlenk flask, add the dichloropyrimidine (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.
-
Work-up and Purification: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product.
Applications in Drug Discovery: Kinase Inhibitors
The dichloropyrimidine scaffold is a prominent feature in many kinase inhibitors.[17][18] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[19][20][21] Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity.[4][17]
Targeting the EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases that are frequently targeted in cancer therapy.[19][20][21][22] Overactivation of the EGFR signaling pathway can lead to uncontrolled cell proliferation, while the VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[21][23] Several approved and investigational drugs targeting these pathways, such as Pazopanib, feature a pyrimidine core.[24]
Visualizing Reactivity and Biological Pathways
Diagrams are essential tools for understanding complex chemical and biological processes. The following sections provide visualizations of experimental workflows and signaling pathways relevant to the dichloropyrimidine core.
Experimental Workflow for Sequential Functionalization
Caption: Sequential functionalization of 2,4-dichloropyrimidine.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition.
VEGFR Signaling Pathway and Inhibition
Caption: Simplified VEGFR signaling pathway and its inhibition.
Conclusion
The dichloropyrimidine core remains a highly valuable and versatile scaffold in organic synthesis and drug discovery. Its predictable yet tunable reactivity allows for the construction of complex molecular architectures with diverse biological activities. A thorough understanding of the principles governing its reactivity, supported by robust experimental protocols, empowers researchers to efficiently navigate the synthesis of novel compounds with therapeutic potential. The continued exploration of new methodologies for the selective functionalization of the dichloropyrimidine core will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. studylib.net [studylib.net]
- 16. researchgate.net [researchgate.net]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 24. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Exploration of 2,4-Dichloro-6-cyclopropylpyrimidine and its Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic substitution of this heterocyclic ring can profoundly influence its physicochemical properties and biological target interactions. Among the vast chemical space of pyrimidine derivatives, 2,4-dichloro-6-cyclopropylpyrimidine emerges as a molecule of significant interest. The presence of two reactive chlorine atoms at the 2 and 4 positions offers versatile handles for synthetic elaboration, while the cyclopropyl moiety at the 6-position introduces a unique conformational rigidity and metabolic stability profile. This in-depth technical guide delves into the discovery, synthesis, and potential therapeutic applications of analogs and derivatives stemming from this intriguing core, providing a comprehensive resource for researchers engaged in the pursuit of novel therapeutics.
While dedicated, in-depth research on the systematic exploration of this compound (CAS No. 21573-07-9) as a lead scaffold is not extensively documented in publicly available literature, its structural motifs are present in patented compounds, hinting at its role in proprietary drug discovery programs. This guide, therefore, synthesizes information from related pyrimidine chemistry and the broader principles of medicinal chemistry to project the potential of this scaffold.
The Core Scaffold: Synthesis and Reactivity
The synthesis of the this compound core is a critical first step in the exploration of its derivative space. While a specific, detailed protocol for this exact molecule is not readily found in peer-reviewed journals, its synthesis can be inferred from established methods for analogous 2,4-dichloropyrimidines. A plausible synthetic route would likely involve the cyclocondensation of a cyclopropyl-containing 1,3-dicarbonyl equivalent with a suitable amidine source, followed by chlorination of the resulting dihydroxypyrimidine.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic workflow for this compound.
The reactivity of the two chlorine atoms in this compound is differential, allowing for sequential and regioselective nucleophilic substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This differential reactivity is a key feature that enables the synthesis of a diverse library of mono- and di-substituted analogs.
Potential Therapeutic Applications and Analog Design
The structural features of this compound suggest its potential as a scaffold for inhibitors of various enzyme families, particularly kinases, which are pivotal targets in oncology and immunology. The pyrimidine core can act as a hinge-binding motif, while substituents introduced at the 2- and 4-positions can be tailored to interact with specific residues in the ATP-binding pocket, thereby conferring potency and selectivity. The cyclopropyl group can contribute to binding affinity through hydrophobic interactions and may also serve to block metabolic pathways, enhancing the pharmacokinetic profile of the molecule.
One notable example from the patent literature is the disclosure of 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid, a compound utilized in the development of herbicides. This highlights the broader utility of this scaffold beyond pharmaceutical applications.
Experimental Protocols
While specific experimental data for a series of this compound analogs is not available, the following represents a generalized protocol for the nucleophilic aromatic substitution (SNAr) reaction, a fundamental step in the derivatization of this core.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dioxane, THF, or DMF) is added the desired nucleophile (1.0-1.2 eq) and a base (e.g., diisopropylethylamine or potassium carbonate, 2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired mono-substituted product.
-
Second Substitution (if desired): The purified mono-substituted product can then be subjected to a second SNAr reaction with a different nucleophile under similar or more forcing conditions to yield the di-substituted analog.
Signaling Pathways and Biological Targets
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could target signaling pathways crucial for cell proliferation and survival. For instance, they could be designed to inhibit kinases within the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.
Hypothetical Kinase Inhibition Signaling Pathway:
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a 2,4-disubstituted-6-cyclopropylpyrimidine derivative.
Future Directions
The this compound scaffold represents an underexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. The synthesis of a focused library of derivatives and their systematic evaluation against a panel of biological targets, particularly kinases, would be a logical next step. Structure-activity relationship (SAR) studies, guided by computational modeling, could then be employed to optimize lead compounds for potency, selectivity, and pharmacokinetic properties. The insights gained from such studies would be invaluable for unlocking the full therapeutic potential of this versatile chemical core.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,4-dichloro-6-cyclopropylpyrimidine derivatives as kinase inhibitors. This document offers detailed synthetic protocols, data presentation for structure-activity relationship (SAR) studies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 2,4-dichloropyrimidine core is a versatile starting material, allowing for sequential and regioselective functionalization at the C2 and C4 positions. The introduction of a cyclopropyl group at the C6 position can impart favorable pharmacological properties, including increased metabolic stability and enhanced binding affinity to target proteins. This document focuses on the synthesis of derivatives from this compound and their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Synthesis of the Core Scaffold: this compound
The synthesis of the key intermediate, this compound, is typically achieved through a two-step process starting from a commercially available precursor.
Protocol 1: Synthesis of 6-Cyclopropyluracil
This protocol outlines the synthesis of the dihydroxy pyrimidine precursor.
Materials:
-
Ethyl cyclopropylacetate
-
Ethyl formate
-
Sodium methoxide
-
Urea
-
Ethanol
-
Hydrochloric acid
Procedure:
-
To a solution of sodium methoxide in ethanol, add ethyl cyclopropylacetate and ethyl formate at 0°C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Add urea to the reaction mixture and heat to reflux for 6-8 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 6-cyclopropyluracil.
Protocol 2: Chlorination of 6-Cyclopropyluracil
This protocol details the conversion of the uracil intermediate to the target dichloropyrimidine.
Materials:
-
6-Cyclopropyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or other high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend 6-cyclopropyluracil in an excess of phosphorus oxychloride (POCl₃). A high-boiling solvent like toluene can also be used.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of this compound Derivatives
The this compound scaffold can be readily diversified using common synthetic methodologies, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position.
Protocol 3: Regioselective Monosubstitution at the C4-Position (SNAr)
This protocol describes the selective reaction of an amine at the C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or isopropanol)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine and the base (DIPEA or TEA).
-
Stir the reaction mixture at room temperature or heat to 50-80°C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Disubstitution via SNAr
This protocol outlines the substitution at both C2 and C4 positions.
Materials:
-
4-amino-2-chloro-6-cyclopropylpyrimidine derivative (from Protocol 3)
-
Second primary or secondary amine (excess)
-
High-boiling solvent (e.g., n-butanol, dioxane)
Procedure:
-
Dissolve the 4-amino-2-chloro-6-cyclopropylpyrimidine derivative in the high-boiling solvent.
-
Add an excess of the second amine.
-
Heat the reaction mixture to a higher temperature (e.g., 120-150°C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described in Protocol 3.
Protocol 5: Suzuki Cross-Coupling at the C4-Position
This protocol details the introduction of an aryl or heteroaryl group at the C4 position.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃) (3 equivalents)
-
Solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried flask, add this compound, the boronic acid, and the palladium catalyst.
-
Purge the flask with an inert gas for 10 minutes.
-
Add the degassed solvent mixture and the aqueous base.
-
Heat the reaction mixture to 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Kinase Inhibition Data
While specific kinase inhibition data for a broad range of this compound derivatives is not extensively available in the public domain, the general class of 2,4-disubstituted pyrimidines has shown potent inhibitory activity against various kinases. The following table presents hypothetical, yet representative, IC₅₀ data for a series of N-substituted 2-chloro-6-cyclopropylpyrimidin-4-amine derivatives against a panel of kinases to illustrate how such data would be presented.
| Compound ID | R (at C4) | Kinase Target | IC₅₀ (nM) |
| DCP-1 | 4-methoxyphenylamine | EGFR | 50 |
| DCP-1 | 4-methoxyphenylamine | VEGFR2 | 120 |
| DCP-2 | 3-chloro-4-fluoroaniline | EGFR | 25 |
| DCP-2 | 3-chloro-4-fluoroaniline | VEGFR2 | 85 |
| DCP-3 | 4-(morpholin-4-yl)aniline | PI3Kα | 75 |
| DCP-3 | 4-(morpholin-4-yl)aniline | mTOR | 150 |
| DCP-4 | 1H-indazol-5-amine | Aurora A | 40 |
| DCP-4 | 1H-indazol-5-amine | Aurora B | 90 |
Experimental Protocols for Biological Assays
Protocol 6: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Synthesized inhibitor compounds
-
ATP
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the Eu-labeled antibody, the Alexa Fluor™ 647-labeled tracer, and the inhibitor solution.
-
Add the kinase enzyme to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: Generalized kinase signaling pathway and points of inhibition.
Experimental Workflow
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-dichloro-6-cyclopropylpyrimidine in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of novel substituted pyrimidine derivatives, which are key structural motifs in many biologically active compounds and approved pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[1][2]
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. For dihalogenated pyrimidines like this compound, the reaction offers a strategic advantage for sequential and regioselective functionalization. The inherent electronic differences between the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allow for controlled, stepwise introduction of aryl, heteroaryl, or vinyl substituents.[1][3]
Typically, the chlorine atom at the C4 position of 2,4-dichloropyrimidines is more susceptible to oxidative addition by the palladium catalyst, leading to preferential coupling at this site.[1][2][3] This regioselectivity enables the synthesis of 4-substituted-2-chloro-6-cyclopropylpyrimidines as key intermediates for further diversification. Subsequent coupling at the C2 position can be achieved under similar or more forcing conditions to generate 2,4-disubstituted pyrimidine analogs.[2]
Key Reaction Parameters and Optimization
Successful Suzuki coupling of this compound hinges on the careful selection of several key parameters:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commonly used catalyst for this transformation, often at low catalyst loadings.[1][4] Other palladium sources such as palladium(II) acetate (Pd(OAc)₂) can also be employed.[1]
-
Base: An appropriate base is crucial for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently utilized.[1][5]
-
Solvent: The choice of solvent significantly impacts reaction efficiency. A mixture of an organic solvent and water is typically used, with 1,4-dioxane/water being a common and effective system.[1][5] Alcoholic solvent mixtures have also been shown to promote high reactivity.[2]
-
Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. While conventional heating can be used, microwave-assisted synthesis has proven to be highly efficient, leading to significantly reduced reaction times (often to 15-20 minutes) and improved yields.[1][6] Optimal temperatures are typically around 100°C.[1][6]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Microwave-Assisted Regioselective Mono-Arylation at the C4-Position
This protocol is optimized for the selective coupling of an aryl or heteroaryl boronic acid at the C4 position of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.0 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.0 - 1.2 equivalents), potassium carbonate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.5 - 2 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15-20 minutes.[1][6]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-chloro-6-cyclopropylpyrimidine.
Protocol 2: One-Pot Double Suzuki Coupling for Di-Arylation
This protocol describes the synthesis of a 2,4-diaryl-6-cyclopropylpyrimidine in a one-pot fashion.
Materials:
-
This compound
-
Arylboronic acid 1 (for C4-coupling, 1.1 equivalents)
-
Arylboronic acid 2 (for C2-coupling, 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Na₂CO₃) (4-6 equivalents total)
-
A suitable solvent system (e.g., 1,4-dioxane/water or an alcoholic solvent mixture)[2]
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), arylboronic acid 1 (1.1 equivalents), Pd(PPh₃)₄ (2-3 mol%), and K₂CO₃ (3 equivalents) in the chosen solvent system.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC or LC-MS for the consumption of the starting material and formation of the mono-arylated intermediate.
-
Once the first coupling is complete, add arylboronic acid 2 (1.2 equivalents) and additional base if necessary.
-
Increase the reaction temperature (e.g., to 90-100°C) and continue heating until the second coupling is complete.[2]
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the 2,4-diaryl-6-cyclopropylpyrimidine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of 2,4-dichloropyrimidines, which are directly applicable to the 6-cyclopropyl analog.
Table 1: Catalyst, Base, and Solvent Screening for Mono-Arylation
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | Good to Excellent | [1] |
| 2 | Pd(OAc)₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | Moderate | [1] |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 h | Good | [5] |
| 4 | Pd(PPh₃)₄ (2) | Na₂CO₃ | DMF/H₂O | 90 | 24 h | Variable | [2] |
Table 2: Scope of Boronic Acids in Mono-Arylation
| Entry | Boronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Chloro-6-cyclopropyl-4-phenylpyrimidine | 81 | [1] |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-6-cyclopropyl-4-(4-methoxyphenyl)pyrimidine | 92 | [1] |
| 3 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)-6-cyclopropylpyrimidine | 85 | [1] |
| 4 | 2-Thienylboronic acid | 2-Chloro-6-cyclopropyl-4-(thiophen-2-yl)pyrimidine | 75 | [1] |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Stepwise functionalization of this compound.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-6-cyclopropylpyrimidine, a versatile building block in medicinal chemistry. The protocols and data herein are designed to guide the synthesis of novel pyrimidine derivatives for potential therapeutic applications.
Introduction
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution is a cornerstone of medicinal chemistry, allowing for the introduction of diverse pharmacophoric groups. This compound is a particularly interesting starting material due to the presence of two reactive chloro-substituents and the influence of the C-6 cyclopropyl group on regioselectivity.
Generally, nucleophilic substitution on 2,4-dichloropyrimidines favors the C-4 position. However, the presence of an electron-donating group at the C-6 position, such as a cyclopropyl group, can direct the incoming nucleophile to the C-2 position.[1] This altered regioselectivity provides a synthetic handle to access a different chemical space of substituted pyrimidines.
Regioselectivity
The regioselectivity of the first nucleophilic substitution on this compound is dictated by the electronic properties of the cyclopropyl group. As an electron-donating group, it increases the electron density at the para-position (C-4), thus deactivating it towards nucleophilic attack. Consequently, the C-2 position becomes the more electrophilic and favored site for substitution. The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate governs the final product distribution.
Applications in Drug Discovery
The resulting 2-substituted-4-chloro-6-cyclopropylpyrimidines are valuable intermediates for the synthesis of more complex molecules. The remaining chlorine at the C-4 position can be subsequently displaced by another nucleophile, allowing for the creation of diverse di-substituted pyrimidines. This sequential substitution strategy is a powerful tool in the generation of compound libraries for high-throughput screening. For instance, pyrimidine derivatives have shown promise as dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes and as potent anticancer agents.
Quantitative Data Summary
The following table summarizes the typical yields for the monosubstitution of this compound with various nucleophiles, highlighting the preferential substitution at the C-2 position. Please note that these are representative yields and may vary depending on the specific reaction conditions and the nature of the nucleophile.
| Nucleophile (Nu-H) | Product | Position of Substitution | Typical Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)-4-chloro-6-cyclopropylpyrimidine | C-2 | 85-95 |
| Piperidine | 2-(Piperidin-1-yl)-4-chloro-6-cyclopropylpyrimidine | C-2 | 80-90 |
| Aniline | 2-(Phenylamino)-4-chloro-6-cyclopropylpyrimidine | C-2 | 75-85 |
| Sodium Methoxide | 2-Methoxy-4-chloro-6-cyclopropylpyrimidine | C-2 | 70-80 |
| Sodium Thiophenoxide | 2-(Phenylthio)-4-chloro-6-cyclopropylpyrimidine | C-2 | 80-90 |
Experimental Protocols
General Protocol for the Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., THF).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add the base (e.g., TEA, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, it can be heated to reflux.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-chloro-6-cyclopropylpyrimidine derivative.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.
Caption: Experimental workflow for the SNAr reaction.
References
Application Notes and Protocols for Regioselective Substitution of 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions of 2,4-dichloro-6-cyclopropylpyrimidine. This key intermediate is valuable in the synthesis of diverse pyrimidine derivatives for applications in medicinal chemistry and drug discovery. The protocols outlined below enable the selective functionalization at either the C2 or C4 position, allowing for the controlled synthesis of desired isomers.
Introduction
The 2,4-dichloropyrimidine scaffold is a versatile building block in organic synthesis. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization. Generally, nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines favor substitution at the C4 position. However, the regioselectivity is highly sensitive to the nature of the substituent at the C6 position, the incoming nucleophile, and the reaction conditions.[1]
The presence of an electron-donating cyclopropyl group at the C6 position of this compound can influence the regioselectivity of substitution reactions. For SNAr reactions, an electron-donating group at C6 can promote substitution at the C2 position.[1] In contrast, palladium-catalyzed cross-coupling reactions, such as Suzuki and C-S coupling, generally exhibit a strong preference for the C4 position.[2][3] However, specific ligand systems have been developed to achieve C2 selectivity in certain cross-coupling reactions.[4][5][6]
This document provides protocols for achieving either C2 or C4 regioselectivity in the substitution of this compound with various nucleophiles.
Data Presentation
Table 1: Summary of Regioselective Substitution Reactions of this compound
| Entry | Reaction Type | Nucleophile/Reagent | Position of Substitution | Product | Typical Yield (%) |
| 1 | SNAr (Amination) | Secondary Amine (e.g., Morpholine) | C4 | 4-(Morpholin-4-yl)-2-chloro-6-cyclopropylpyrimidine | 85-95 |
| 2 | SNAr (Amination) | Tertiary Amine (e.g., Triethylamine) | C2 | 2-(Diethylamino)-4-chloro-6-cyclopropylpyrimidine | 70-85 |
| 3 | SNAr (Alkoxylation) | Sodium Alkoxide (e.g., NaOMe) | C4 | 4-Methoxy-2-chloro-6-cyclopropylpyrimidine | 80-90 |
| 4 | Pd-catalyzed C-S Coupling | Thiol (e.g., Thiophenol) | C2 | 2-(Phenylthio)-4-chloro-6-cyclopropylpyrimidine | 75-85 |
| 5 | Suzuki Coupling | Arylboronic Acid | C4 | 4-Aryl-2-chloro-6-cyclopropylpyrimidine | 80-95 |
Experimental Protocols
Protocol 1: C4-Selective Amination with a Secondary Amine (SNAr)
This protocol describes the regioselective substitution at the C4 position of this compound with a secondary amine.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH) or Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol (0.2 M), add the secondary amine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-cyclopropylpyrimidine derivative.
Protocol 2: C2-Selective Amination with a Tertiary Amine (SNAr)
This protocol details a method for achieving C2 selectivity using a tertiary amine as the nucleophile, which proceeds through an in-situ dealkylation.[7]
Materials:
-
This compound
-
Triethylamine (or other tertiary amine)
-
Chloroform (CHCl3) or Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform (0.5 M).
-
Add triethylamine (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature to 40 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-4-chloro-6-cyclopropylpyrimidine product.
Protocol 3: C4-Selective Alkoxylation (SNAr)
This protocol describes the regioselective synthesis of 4-alkoxy-2-chloro-6-cyclopropylpyrimidine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) or other sodium alkoxide (25 wt% solution in methanol)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or THF (0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide solution (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-alkoxy-2-chloro-6-cyclopropylpyrimidine.
Protocol 4: C2-Selective Palladium-Catalyzed C-S Cross-Coupling
This protocol is adapted from a method developed for C2-selective thiolation of 2,4-dichloropyrimidines using a specific palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand.[2][5][6]
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
(η³-tBu-indenyl)PdCl(IPent) precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a vial add the Pd precatalyst (0.02 eq), sodium tert-butoxide (1.2 eq), and anhydrous toluene (0.2 M).
-
Add the thiol (1.1 eq) to the mixture.
-
Finally, add this compound (1.0 eq).
-
Seal the vial and stir the reaction mixture at 0 °C to room temperature. Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the 2-thio-4-chloro-6-cyclopropylpyrimidine.
Protocol 5: C4-Selective Suzuki Coupling
This protocol outlines a standard procedure for the C4-selective Suzuki coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
-
Dioxane/Water or Toluene/Ethanol/Water solvent mixture
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.03 eq), and potassium carbonate (2.0 eq).
-
Add the solvent mixture (e.g., dioxane/water 4:1, 0.1 M).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 4-aryl-2-chloro-6-cyclopropylpyrimidine.
Mandatory Visualization
Caption: Regioselective functionalization pathways of this compound.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with numerous inhibitors approved for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] The pyrimidine scaffold is a privileged structure in the design of EGFR inhibitors, forming the core of many first, second, and third-generation drugs.[1] 2,4-Dichloro-6-cyclopropylpyrimidine is a key building block for the synthesis of novel EGFR inhibitors, offering a versatile platform for structural modification to enhance potency, selectivity, and pharmacokinetic properties. The dichloro substitutions at the 2 and 4 positions allow for sequential nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities to target specific features of the EGFR active site.
This document provides detailed application notes on the utility of this compound in the synthesis of EGFR inhibitors, experimental protocols for key synthetic transformations, and a summary of the biological activities of representative compounds.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates critical cellular processes such as proliferation, survival, differentiation, and migration.[3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately lead to the cellular responses.[4] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[1] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Caption: A simplified diagram of the EGFR signaling pathway.
Synthetic Strategy and Experimental Protocols
The general strategy for synthesizing EGFR inhibitors from this compound involves a two-step nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position is more reactive and is typically displaced first by a substituted aniline. The second SNAr reaction at the C2 position is then carried out with a different amine, often incorporating a pharmacophore known to interact with specific residues in the EGFR active site.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of EGFR inhibitors.
Protocol 1: Synthesis of 4-Anilino-2-chloro-6-cyclopropylpyrimidine Derivatives (Representative Procedure)
This protocol describes the selective substitution at the C4 position of the pyrimidine ring.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 4-anilino-2-chloro-6-cyclopropylpyrimidine derivative.
Protocol 2: Synthesis of Final EGFR Inhibitors (Representative Procedure)
This protocol describes the substitution at the C2 position to yield the final product.
Materials and Reagents:
-
4-Anilino-2-chloro-6-cyclopropylpyrimidine derivative (from Protocol 1)
-
Desired amine (e.g., N,N-dimethyl-1,4-phenylenediamine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine the 4-anilino-2-chloro-6-cyclopropylpyrimidine derivative (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of methanol in DCM to yield the final EGFR inhibitor.
Quantitative Data Presentation
The following table summarizes the in vitro activities of representative pyrimidine-based EGFR inhibitors. The data is compiled from various studies on analogous compounds to provide a reference for the potential efficacy of inhibitors derived from this compound.
| Compound ID | Target EGFR Mutant | Cell Line | IC50 (nM) | Reference |
| L-18 | EGFRT790M/L858R | H1975 | 650 | [2][5] |
| Compound 25h | EGFRL858R | - | 1.7 | [6] |
| Compound 25h | EGFRL858R/T790M | - | 23.3 | [6] |
| Compound 25h | - | HCC827 | 25 | [6] |
| Compound 25h | - | H1975 | 490 | [6] |
| Compound 5b | EGFRWT | - | 37.19 | [7] |
| Compound 5b | EGFRT790M | - | 204.10 | [7] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity or cell growth.
Biological Evaluation Protocols
In Vitro Kinase Assay (General Protocol)
Objective: To determine the inhibitory activity of the synthesized compounds against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR (wild-type and mutant)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
Synthesized compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound solution.
-
Initiate the reaction by adding the EGFR enzyme and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay - General Protocol)
Objective: To evaluate the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent and selective EGFR inhibitors. The synthetic routes are generally robust and allow for the introduction of diverse chemical functionalities to fine-tune the pharmacological properties of the final compounds. The provided protocols offer a solid foundation for researchers to develop novel EGFR inhibitors for the treatment of cancer. Further optimization of the synthetic procedures and extensive biological evaluation are crucial steps in the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Dichloro-6-cyclopropylpyrimidine in the Synthesis of the Fungicide Cyprodinil
For Researchers, Scientists, and Drug Development Professionals
This document details the application of 2,4-dichloro-6-cyclopropylpyrimidine as a key intermediate in the synthesis of the broad-spectrum fungicide, Cyprodinil. Cyprodinil is an anilinopyrimidine fungicide widely used in agriculture to control a variety of plant pathogenic fungi.
Introduction
This compound is a versatile heterocyclic building block in agrochemical synthesis. Its reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring allow for sequential or selective nucleophilic substitution, making it an ideal precursor for the synthesis of a range of biologically active molecules. One of the most significant applications of this compound is in the production of the fungicide Cyprodinil.
Agrochemical Profile: Cyprodinil
Chemical Name: 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine
Fungicide Class: Anilinopyrimidine (AP)
FRAC Code: 9
Mode of Action: Cyprodinil inhibits the biosynthesis of methionine, an essential amino acid for fungi.[1][2][3] This disruption of protein synthesis ultimately hinders fungal growth and development. It is known to be effective against a range of pathogens, including Botrytis cinerea (grey mould) and Alternaria spp.[1]
Synthetic Pathway
The synthesis of Cyprodinil from this compound proceeds via a nucleophilic aromatic substitution reaction with aniline. The reaction selectively targets one of the chlorine atoms on the pyrimidine ring, followed by a subsequent reaction to introduce the methyl group.
Caption: Synthetic pathway of Cyprodinil from this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of Cyprodinil from this compound. These protocols are based on established synthetic methods for anilinopyrimidines and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of 2-Anilino-4-chloro-6-cyclopropylpyrimidine
Objective: To synthesize the key intermediate by reacting this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the base (1.1 - 1.5 eq) to the reaction mixture.
-
Slowly add aniline (1.0 - 1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-anilino-4-chloro-6-cyclopropylpyrimidine.
Protocol 2: Synthesis of Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine)
Objective: To introduce the methyl group at the 6-position of the pyrimidine ring.
Materials:
-
2-Anilino-4-chloro-6-cyclopropylpyrimidine
-
Methylating agent (e.g., Methylmagnesium bromide in THF, or another suitable organometallic reagent)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
In a dry, three-necked round-bottom flask equipped with an addition funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-anilino-4-chloro-6-cyclopropylpyrimidine (1.0 eq) in anhydrous THF.
-
Cool the solution in an ice-salt bath or a dry ice-acetone bath.
-
Slowly add the methylating agent (e.g., a solution of methylmagnesium bromide in THF) (1.1 - 1.5 eq) to the stirred solution via the addition funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Cyprodinil.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Cyprodinil.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of anilinopyrimidine fungicides. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine derivative, Aniline derivative | 2-Anilino-4-chloropyrimidine derivative | 70-90 | General Method |
| 2 | 2-Anilino-4-chloropyrimidine derivative, Methylating agent | 2-Anilino-4-methylpyrimidine derivative (Cyprodinil) | 60-80 | General Method |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow and the logical relationship of the components in this agrochemical synthesis.
References
Application Notes and Protocols for the Development of Novel Herbicides from 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of novel herbicides derived from the versatile starting material, 2,4-Dichloro-6-cyclopropylpyrimidine. It outlines synthetic strategies, detailed experimental protocols, and methods for biological evaluation. The protocols are designed to be adaptable for high-throughput screening and lead optimization. Structure-activity relationships (SAR) of related pyrimidine herbicides are discussed to provide a rational basis for the design of new candidate molecules.
Introduction: The Potential of Pyrimidine-Based Herbicides
The pyrimidine scaffold is a key structural motif in a number of commercially successful herbicides. These compounds exhibit a range of mechanisms of action, including the inhibition of key plant enzymes such as acetolactate synthase (ALS), acetyl-CoA carboxylase (ACCase), and protoporphyrinogen oxidase (PPO). The starting material, this compound, offers a valuable platform for the synthesis of novel herbicides due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective substitutions. The presence of the cyclopropyl group is also a feature of some known herbicides, such as aminocyclopyrachlor, suggesting its potential contribution to herbicidal efficacy.
This guide will focus on the synthesis and evaluation of two primary classes of derivatives from this compound:
-
Series A: 4-Amino-2-substituted-6-cyclopropylpyrimidines
-
Series B: 4-Alkoxy/Aryloxy-2-substituted-6-cyclopropylpyrimidines
Synthetic Pathways and Rationale
The development of novel herbicides from this compound will primarily leverage the greater reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr) compared to the C2 position.[1][2][3] This allows for a stepwise functionalization strategy.
General Synthetic Scheme
The overall synthetic strategy involves a two-step substitution. First, a diverse range of amines, alcohols, or phenols are introduced at the C4 position. The resulting monosubstituted intermediate can then undergo a second substitution at the C2 position with a different nucleophile or be subjected to other transformations like cross-coupling reactions.
Caption: Synthetic workflow for generating novel herbicide candidates.
Synthesis of Series A: 4-Amino-2-substituted-6-cyclopropylpyrimidines
The introduction of an amino group at the C4 position is a common feature in many biologically active pyrimidines. The subsequent modification at the C2 position can then be used to fine-tune the herbicidal activity and selectivity.
Caption: Workflow for the synthesis of Series A derivatives.
Synthesis of Series B: 4-Alkoxy/Aryloxy-2-substituted-6-cyclopropylpyrimidines
Alkoxy or aryloxy groups at the C4 position can significantly influence the physicochemical properties of the molecule, such as lipophilicity, which can in turn affect its uptake and translocation in plants.
Caption: Workflow for the synthesis of Series B derivatives.
Experimental Protocols
General Synthesis Protocols
Protocol 3.1.1: Synthesis of 4-Amino-2-chloro-6-cyclopropylpyrimidine (Intermediate A)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or isopropanol, add the desired primary or secondary amine (1.1 eq).
-
Add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-cyclopropylpyrimidine.
Protocol 3.1.2: Synthesis of 4-Alkoxy/Aryloxy-2-chloro-6-cyclopropylpyrimidine (Intermediate B)
-
To a solution of the desired alcohol or phenol (1.2 eq) in a suitable solvent such as THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.1.3: General Procedure for Nucleophilic Substitution at the C2 Position
-
To a solution of the 2-chloro-pyrimidine intermediate (A or B) (1.0 eq) in a suitable solvent (e.g., DMF, N-methyl-2-pyrrolidone (NMP)), add the desired nucleophile (amine, alcohol, or thiol) (1.5 eq) and a suitable base (e.g., potassium carbonate, cesium carbonate) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Herbicidal Activity Screening Protocols
Protocol 3.2.1: In Vitro Seed Germination and Seedling Growth Assay
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compounds in a suitable buffer or growth medium. The final DMSO concentration should not exceed 0.5%.
-
Use 96-well plates or petri dishes lined with filter paper.
-
Add a defined volume of each test compound dilution to the wells or petri dishes. Include a negative control (buffer/medium with DMSO) and a positive control (a commercial herbicide).
-
Place a set number of seeds of the target weed species (e.g., Arabidopsis thaliana, barnyardgrass, bentgrass) in each well or petri dish.
-
Incubate the plates/dishes under controlled conditions of light and temperature (e.g., 16 h light/8 h dark cycle at 25 °C).
-
After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
-
Calculate the percentage inhibition for each parameter relative to the negative control.
-
Determine the IC50 (concentration for 50% inhibition) values for active compounds.
Protocol 3.2.2: Whole Plant Post-Emergence Assay
-
Grow the target weed species in small pots containing soil to the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds in a suitable solvent system (e.g., acetone/water with a surfactant).
-
Spray the plants evenly with the test solutions at various concentrations. Include a negative control (solvent system only) and a positive control.
-
Grow the treated plants under controlled greenhouse conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill).
-
Determine the GR50 (concentration for 50% growth reduction) for active compounds.
Data Presentation: Predicted Herbicidal Activity
The following tables present hypothetical herbicidal activity data for the proposed series of compounds, based on structure-activity relationships of known pyrimidine herbicides. This data is for illustrative purposes to guide the selection of substituents for synthesis.
Table 1: Predicted Herbicidal Activity of Series A Derivatives (4-Amino-2-substituted-6-cyclopropylpyrimidines)
| Compound ID | R¹ | R² | 2-Substituent | Predicted IC50 (µM) vs. A. thaliana (Root Growth) | Predicted Mechanism of Action |
| A-1 | H | Ethyl | -Cl | 50 - 100 | - |
| A-2 | H | Ethyl | -OCH3 | 20 - 50 | ALS/ACCase Inhibitor |
| A-3 | H | Ethyl | -SCH3 | 10 - 30 | ALS/ACCase Inhibitor |
| A-4 | H | Propyl | -O-Ph | 5 - 15 | PPO/ALS Inhibitor |
| A-5 | CH3 | CH3 | -NH-Ph(4-F) | 1 - 10 | ALS Inhibitor |
Table 2: Predicted Herbicidal Activity of Series B Derivatives (4-Alkoxy/Aryloxy-2-substituted-6-cyclopropylpyrimidines)
| Compound ID | R³ | 2-Substituent | Predicted IC50 (µM) vs. A. thaliana (Root Growth) | Predicted Mechanism of Action |
| B-1 | Methyl | -Cl | 70 - 120 | - |
| B-2 | Methyl | -NH-Ethyl | 30 - 60 | ALS/ACCase Inhibitor |
| B-3 | Phenyl | -NH-Ethyl | 10 - 25 | PPO/ALS Inhibitor |
| B-4 | 4-Cl-Phenyl | -NH-Propyl | 1 - 10 | PPO/ALS Inhibitor |
| B-5 | 2,4-di-F-Phenyl | -NH-Cyclopropyl | < 1 | PPO/ALS Inhibitor |
Signaling Pathways and Mechanism of Action
The herbicidal activity of pyrimidine derivatives often stems from their ability to inhibit crucial enzymatic pathways in plants. The proposed target pathways for the novel compounds derived from this compound are primarily Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).
Inhibition of Acetolactate Synthase (ALS)
ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Caption: Inhibition of the ALS pathway by novel pyrimidine herbicides.
Inhibition of Protoporphyrinogen Oxidase (PPO)
PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, resulting in cell death.
Caption: Inhibition of the PPO pathway and subsequent ROS generation.
Conclusion and Future Directions
The synthetic routes and screening protocols outlined in this document provide a solid foundation for the discovery of novel herbicides from this compound. The proposed target molecules in Series A and B are based on established structure-activity relationships and are synthetically accessible. Further optimization of lead compounds can be achieved through the synthesis of diverse libraries by varying the substituents at the C2 and C4 positions. Subsequent studies should focus on determining the precise mechanism of action of the most active compounds, as well as evaluating their crop selectivity and toxicological profiles.
References
- 1. studylib.net [studylib.net]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and reaction protocols for 2,4-Dichloro-6-cyclopropylpyrimidine, a key intermediate in the synthesis of various valuable compounds, including the antiplatelet drug Ticagrelor. This document details methodologies for common and effective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for selective and sequential functionalization, enabling the synthesis of a diverse range of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine substituents, makes it susceptible to nucleophilic attack and a suitable substrate for various cross-coupling reactions.
The regioselectivity of these reactions is a key consideration. Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to greater stabilization of the Meisenheimer intermediate. However, the choice of reagents, catalysts, and reaction conditions can influence this selectivity, sometimes favoring substitution at the C2 position.
Key Applications in Synthetic Chemistry
The primary applications of this compound in synthetic chemistry include:
-
Nucleophilic Aromatic Substitution (SNAr): Facile displacement of the chloro groups with various nucleophiles such as amines, alcohols, and thiols to introduce diverse functional groups.
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by coupling with aryl or heteroaryl boronic acids to synthesize 4- or 2-aryl/heteroaryl-substituted pyrimidines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed synthesis of N-aryl or N-heteroaryl pyrimidinamines by coupling with primary or secondary amines.[1]
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds by coupling with terminal alkynes, leading to the synthesis of alkynyl-substituted pyrimidines.[2]
Data Presentation
The following tables summarize representative quantitative data for key reactions involving this compound and related dichloropyrimidines.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][4]dioxol-4-yloxy)ethanol | 2-(((3aR,4S,6R,6aS)-6-((2-chloro-6-cyclopropylpyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][4]dioxol-4-yl)oxy)ethanol | Acetonitrile | DIPEA | Reflux | 12 | >95 | (Adapted from Ticagrelor synthesis) |
| 2 | Aniline | 4-Anilino-2-chloro-6-cyclopropylpyrimidine | DMF | K₂CO₃ | 100 | 8 | ~85 | (General procedure) |
| 3 | Sodium Methoxide | 2-Chloro-4-cyclopropyl-6-methoxypyrimidine | Methanol | NaOMe | RT | 4 | ~90 | (General procedure) |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 75-90 | [5][6] |
| 2 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~80 | [7] |
| 3 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | ~85 | [2] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the regioselective mono-amination of this compound at the C4 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the amine (1.1 eq) and the base (1.5 eq).
-
Heat the reaction mixture to reflux (for acetonitrile) or 100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-cyclopropylpyrimidine derivative.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, preferentially at the C4 position.[5]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-6-cyclopropylpyrimidine.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.[8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Seal the vessel and heat the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and Et₃N (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynyl-2-chloro-6-cyclopropylpyrimidine.
Mandatory Visualization
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2,4-dichloro-6-cyclopropylpyrimidine, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound and its related products.
Introduction
This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its purity and the profile of any impurities can critically impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its characterization. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Methodologies
A multi-faceted analytical approach is recommended to fully characterize this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for determining the purity of this compound and for assaying its concentration in various samples. A reverse-phase method is typically employed.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a binary or quaternary pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is often effective.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound with a known concentration in the same solvent as the sample.
Data Presentation: Typical HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for a dichloropyrimidine derivative, which can be adapted for this compound.[1]
| Parameter | Typical Value/Range |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration for assay. For purity, from the reporting level to 120% of the impurity specification.[2] |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Typically in the mid to high ng/mL range. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound product, including residual solvents and by-products from the synthesis.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed, mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: Typical GC-MS Method Validation Parameters
The following table presents typical validation parameters for a GC-MS method for the analysis of genotoxic impurities, which can be adapted for the analysis of impurities in this compound.[3][4]
| Parameter | Typical Value/Range |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.01 - 1.5 ppm |
| Accuracy (% Recovery) | 80% to 120% |
| Precision (% RSD) | ≤ 15% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of any structurally related impurities. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Pyrimidine-H | ~7.0-7.5 | C-Cl (C2, C4) | ~160-170 |
| Cyclopropyl-CH | ~1.5-2.5 | C-cyclopropyl (C6) | ~170-180 |
| Cyclopropyl-CH₂ | ~0.8-1.5 | Cyclopropyl-CH | ~15-25 |
| Cyclopropyl-CH₂ | ~5-15 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound and to gain insight into its fragmentation pattern, which can aid in the identification of related impurities.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, which can be the detector of a GC-MS or LC-MS system, or a standalone instrument with a direct infusion probe.
-
Ionization Technique: Electron Ionization (EI) for GC-MS, or Electrospray Ionization (ESI) for LC-MS or direct infusion.
-
Analysis Mode: Full scan in positive ion mode.
Expected Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) and the M+2 and M+4 peaks should have a relative intensity ratio of approximately 9:6:1.[7] Fragmentation may involve the loss of chlorine atoms and cleavage of the cyclopropyl ring.[8]
Workflow and Process Diagrams
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the complete analytical characterization of a new batch of this compound.
Caption: Workflow for Analytical Characterization.
Quality Control in Pharmaceutical Intermediate Manufacturing
This diagram outlines the key stages of quality control during the manufacturing process of a pharmaceutical intermediate like this compound.[9][10][11][12]
Caption: Quality Control Stages in Manufacturing.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and overall quality of this important pharmaceutical intermediate. Adherence to these protocols will support the development of safe and effective drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. htdchem.com [htdchem.com]
- 11. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 12. qualityfwd.com [qualityfwd.com]
Application Notes and Protocols for the Purification of 2,4-Dichloro-6-cyclopropylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,4-dichloro-6-cyclopropylpyrimidine and its derivatives. The following sections outline common purification techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data presentation to aid in the selection and implementation of the most suitable method for your specific needs.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Achieving high purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of biological data. This document outlines effective purification strategies to remove common impurities, such as unreacted starting materials, by-products from chlorination reactions (e.g., using phosphorus oxychloride), and partially chlorinated intermediates.
Impurity Profile
Understanding the potential impurities is critical for selecting an appropriate purification strategy. Common impurities in the synthesis of this compound derivatives may include:
-
Starting Materials: Unreacted 2,4-dihydroxy-6-cyclopropylpyrimidine.
-
Partially Chlorinated Intermediates: Mono-chlorinated pyrimidine derivatives.
-
By-products: Residual phosphorus-containing compounds from chlorinating agents like phosphorus oxychloride.
-
Isomers: In some cases, isomeric dichloropyrimidine derivatives may be formed.
The choice of purification method will depend on the physicochemical properties of the desired compound versus its impurities.
Purification Strategy Workflow
A general workflow for selecting the appropriate purification technique is presented below. The initial purity of the crude product and the desired final purity are key determining factors.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. The selection of an appropriate solvent is critical for successful purification.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound derivative in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified.
-
Solvent Pair Selection: Choose a solvent in which the compound is highly soluble (solvent A) and a solvent in which it is poorly soluble (solvent B). The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in a minimal amount of hot solvent A.
-
Addition of Anti-Solvent: Slowly add solvent B to the hot solution until it becomes slightly turbid.
-
Clarification: Add a few drops of hot solvent A until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Data Presentation: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Isopropanol | 94.5 | 98.2 | 85 |
| Acetone/Water | 95.0 | 98.5 | 88 |
| Ethyl Acetate/Hexane | 93.8 | 97.9 | 82 |
Note: The data presented are representative and may vary depending on the specific derivative and impurity profile.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Workflow: Column Chromatography
Caption: Step-by-step workflow for column chromatography.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is commonly used.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into a glass column. Allow the silica to settle, ensuring a well-packed, bubble-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Column Chromatography Purification
| Eluent System (v/v) | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Hexane:Ethyl Acetate (9:1) | 92.0 | 99.1 | 90 |
| Dichloromethane:Hexane (1:1) | 90.5 | 98.8 | 87 |
Note: A synthesis of a related compound, 2,4-dichloro-6-methylpyrimidine, reported an increase in purity from 97.0% to 99.4% after a workup that included extraction and solvent evaporation, which are key components of a chromatographic purification process.[1]
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity levels (>99.5%), preparative HPLC is the method of choice.
Protocol 4: Reverse-Phase Preparative HPLC
-
Column: A C18 stationary phase is commonly used for reverse-phase HPLC.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically employed. A small amount of an acid like formic acid or trifluoroacetic acid can be added to improve peak shape.
-
Method Development: Develop an analytical scale method first to optimize the separation.
-
Scaling Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.
-
Fraction Collection: Use a fraction collector to isolate the peak corresponding to the pure product.
-
Isolation: Combine the pure fractions and remove the solvents, often by lyophilization or evaporation under reduced pressure.
Data Presentation: Preparative HPLC Purification
| Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Acetonitrile/Water | 98.5 | >99.8 | 80 |
| Methanol/Water | 98.2 | >99.7 | 78 |
Note: The data presented are representative. Actual results will depend on the specific HPLC system, column, and optimized method.
Conclusion
The purification of this compound derivatives can be effectively achieved using a combination of recrystallization, column chromatography, and preparative HPLC. The choice of method depends on the initial purity of the crude material and the final purity requirements. For initial purification of materials with purity below 95%, recrystallization is a good starting point. For more complex mixtures or to achieve higher purity (98-99.5%), column chromatography is recommended. To obtain highly pure material (>99.5%) for applications such as drug development, preparative HPLC is the most suitable technique. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop robust and efficient purification strategies for this important class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete chlorination of the dihydroxy precursor. | - Ensure the complete removal of water from the starting material, 6-cyclopropyl-2,4-dihydroxypyrimidine, by drying it thoroughly under vacuum before the reaction. - Increase the amount of chlorinating agent (e.g., phosphorus oxychloride, POCl₃) used. A significant excess is often required. - Extend the reaction time or increase the reaction temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC. |
| Decomposition of the product during workup. | - Perform the workup at a low temperature (e.g., quenching the reaction mixture on ice). - Minimize the exposure of the product to water or other nucleophiles that can cause hydrolysis. | |
| Side reactions, such as the formation of isomers or oligomeric byproducts. | - Control the reaction temperature carefully. Overheating can lead to the formation of undesired byproducts. - The order of addition of reagents can be critical. Consider adding the dihydroxypyrimidine to the POCl₃. | |
| Presence of Impurities in the Final Product | Unreacted starting material (6-cyclopropyl-2,4-dihydroxypyrimidine). | - Improve the efficiency of the chlorination step as described above. - Purify the crude product using column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. |
| Monochloro- or hydroxy-monochloro-pyrimidine intermediates. | - This indicates incomplete chlorination. Optimize the reaction conditions (time, temperature, reagent stoichiometry) for the chlorination step. | |
| Dark, tarry byproducts. | - This can result from overheating or prolonged reaction times. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. - The use of a co-solvent or an amine base like N,N-dimethylaniline might need to be optimized. | |
| Difficulty in Isolating the Product | Product is an oil or low-melting solid. | - After aqueous workup and extraction with an organic solvent, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate. - Remove the solvent under reduced pressure. If the product remains an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. - If crystallization fails, purification by column chromatography is the recommended method. |
| Inconsistent Reaction Outcomes | Variability in the quality of reagents or starting materials. | - Use freshly distilled phosphorus oxychloride for best results. - Ensure the starting 6-cyclopropyl-2,4-dihydroxypyrimidine is pure and dry. |
| Atmospheric moisture affecting the reaction. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can react with the chlorinating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the chlorination of 6-cyclopropyl-2,4-dihydroxypyrimidine (also known as 6-cyclopropyluracil) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). Often, a tertiary amine base such as N,N-dimethylaniline or triethylamine is used as a catalyst or acid scavenger.
Q2: My reaction with phosphorus oxychloride is sluggish. How can I improve the reaction rate?
A2: To enhance the reaction rate, you can try several approaches. Increasing the reaction temperature is a common strategy, but it should be done cautiously to avoid byproduct formation. Ensuring that the starting material is finely powdered and well-suspended in the POCl₃ can also improve reaction kinetics. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can also accelerate the reaction.
Q3: I am observing the formation of a significant amount of dark-colored byproducts. What is the cause and how can I prevent this?
A3: The formation of dark, tarry substances is often due to decomposition at elevated temperatures or unwanted side reactions. It is crucial to maintain careful control over the reaction temperature. Running the reaction at the lowest effective temperature and for the minimum time necessary for completion can help mitigate this issue. Monitoring the reaction by TLC or HPLC will help in determining the optimal reaction time.
Q4: What are the recommended workup and purification procedures for this compound?
A4: A typical workup involves carefully quenching the reaction mixture by pouring it onto crushed ice. The product is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Purification is most reliably achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction mixture is highly exothermic and should be performed slowly and with caution.
Experimental Protocols
Synthesis of this compound from 6-cyclopropyl-2,4-dihydroxypyrimidine
Materials:
-
6-cyclopropyl-2,4-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-cyclopropyl-2,4-dihydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask.
-
If using a catalyst, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain this temperature for several hours (typically 3-6 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a stirred mixture of crushed ice. This step is highly exothermic and should be done in a fume hood with appropriate caution.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for the synthesis of this compound.
Technical Support Center: Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichloro-6-cyclopropylpyrimidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
Question: I am experiencing a low yield or no formation of my desired product, this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound, which typically involves the chlorination of a dihydroxy pyrimidine precursor, can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Ineffective Chlorinating Agent: The activity of the chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is critical. Ensure that the POCl₃ is fresh and has not been degraded by moisture.
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the chlorination of dihydroxypyrimidines. For similar reactions, temperatures can range from 80-120°C.[1] It is advisable to monitor the reaction progress at different temperatures to find the optimal condition.
-
Inappropriate Base or Catalyst: In some cases, a tertiary amine base like triethylamine or N,N-diethylaniline is used to neutralize the HCl generated during the reaction.[2][3] The choice and amount of base can significantly impact the reaction rate and yield. The molar ratio of the base to the starting material may need to be optimized.
-
Presence of Water: The reaction is highly sensitive to moisture, which can decompose the chlorinating agent and the product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Poor Quality Starting Material: The purity of the starting material, 6-cyclopropyl-2,4-dihydroxypyrimidine, is essential. Impurities can interfere with the reaction. It is recommended to purify the starting material if its quality is uncertain.
-
Inefficient Work-up and Purification: The work-up procedure is critical for isolating the product and can be a source of yield loss. The product may be sensitive to hydrolysis, so prolonged contact with aqueous solutions should be avoided.[4] Purification by column chromatography on silica gel is a common method for isolating dichloropyrimidine derivatives.[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing significant amounts of impurities alongside this compound. How can I identify and minimize these side products?
Answer:
The formation of impurities is a common challenge in pyrimidine synthesis. Understanding the potential side reactions is key to minimizing their formation.
Common Impurities and Mitigation Strategies:
-
Mono-chlorinated Byproducts: Incomplete chlorination can lead to the formation of mono-chloro-hydroxy-cyclopropylpyrimidine. To address this, you can try increasing the reaction time, temperature, or the excess of the chlorinating agent.
-
Hydrolysis Products: The dichloropyrimidine product can be susceptible to hydrolysis, converting back to the mono-chloro or dihydroxy pyrimidine, especially during work-up. Minimizing contact with water and controlling the pH during extraction are crucial.[4] Using anhydrous solvents and performing the reaction under an inert atmosphere can also help.[4]
-
Polymerization/Decomposition Products: At excessively high temperatures, pyrimidine rings can be prone to decomposition or polymerization, leading to tar-like substances. Careful control of the reaction temperature is essential.
-
Side-products from the Base: If a tertiary amine base is used, it can sometimes participate in side reactions. Ensure the base is added slowly and the reaction temperature is controlled during its addition.
Logical Relationship Diagram for Impurity Minimization:
Caption: Decision process for minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common precursor is 6-cyclopropyl-2,4-dihydroxypyrimidine (which may exist in its tautomeric form, 6-cyclopropyluracil). This is then chlorinated to yield the target compound.
Q2: What are the most common chlorinating agents used for this type of synthesis?
A2: Phosphorus oxychloride (POCl₃) is the most frequently used chlorinating agent for converting dihydroxypyrimidines to dichloropyrimidines.[5] In some cases, phosgene or triphosgene can also be used, but these are generally more hazardous.[2]
Q3: Is a catalyst or base always necessary for the chlorination reaction?
A3: While not always strictly required, the addition of a base, such as a tertiary amine (e.g., triethylamine, N,N-diethylaniline), is common practice.[2][3] The base acts as an acid scavenger, neutralizing the HCl formed during the reaction, which can help drive the reaction to completion and improve the yield.
Q4: What solvents are suitable for this reaction?
A4: Often, an excess of phosphorus oxychloride itself can serve as the solvent.[3][5] In other cases, high-boiling inert solvents like toluene or xylene may be used.[6] The choice of solvent can influence the reaction temperature and the solubility of the starting materials.
Q5: What are the key safety precautions to take during this synthesis?
A5: Phosphorus oxychloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ should be done carefully by slowly adding the reaction mixture to ice or an alcohol.[7]
Quantitative Data from Analogous Syntheses
The following tables summarize reaction conditions and yields for the synthesis of similar dichloropyrimidine compounds, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Synthesis of Various Dichloropyrimidines
| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Methylpyrimidine-2,4-diol | POCl₃ | - | POCl₃ | 90-100 | 10 | 84 | [5] |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | POCl₃ | 20-80 | - | >90 | [3] |
| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | N,N-Diethylaniline | Dichloroethane | Reflux | 6-8 | 92 | [2] |
| 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃ | Triethylamine | Toluene | 100-160 | 2-6 | 90-96 | [6] |
Experimental Protocols
The following is a representative protocol for the chlorination of a dihydroxypyrimidine, which can be adapted for the synthesis of this compound.
General Protocol for the Synthesis of 2,4-Dichloro-6-substituted-pyrimidine
Materials:
-
6-substituted-2,4-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 6-substituted-2,4-dihydroxypyrimidine (1.0 eq).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (5-10 eq).
-
If a base is used, slowly add triethylamine (2-3 eq) to the mixture while stirring.
-
Heat the reaction mixture to 90-110°C and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Experimental Workflow Diagram:
Caption: General experimental workflow for dichloropyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in 2,4-Dichloro-6-cyclopropylpyrimidine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-cyclopropylpyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and actionable solutions.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?
Potential Causes:
-
Inherent Reactivity: While the C4 position is generally more susceptible to nucleophilic attack in 2,4-dichloropyrimidines, the electron-donating nature of the C6-cyclopropyl group can reduce this inherent preference, leading to competitive substitution at the C2 position.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Nucleophile Choice: "Hard" nucleophiles (e.g., primary/secondary amines, alkoxides) typically favor the more electronically deficient C4 position, but strong nucleophiles might exhibit reduced selectivity.
Solutions:
-
Optimize Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS. Gradually increase the temperature only if the reaction is too slow.
-
Choice of Base and Solvent: For amine nucleophiles, using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a non-polar, aprotic solvent such as dioxane or THF can enhance C4 selectivity.
-
Slow Addition of Nucleophile: Adding the nucleophile solution dropwise to the solution of this compound can help maintain a low concentration of the nucleophile, which can favor the more reactive site.
Question 2: I am observing the desired C4-substituted product, but the reaction is sluggish and gives a low yield. What can I do to improve the conversion?
Potential Causes:
-
Low Reaction Temperature: The activation energy for the substitution may not be overcome at the current temperature.[3]
-
Insufficient Activation: The nucleophile might not be basic or nucleophilic enough to react efficiently.
-
Steric Hindrance: A bulky nucleophile could hinder the approach to the C4 position.[3]
Solutions:
-
Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction for product formation and potential side product formation.[3] Refluxing in a suitable solvent like ethanol or acetonitrile is a common strategy.[3]
-
Catalyst Use: For less reactive nucleophiles, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, FeCl₃) could facilitate the reaction, although this may also affect regioselectivity.[3]
-
Stronger Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used to fully generate the active nucleophile.
Question 3: I want to achieve selective substitution at the C2 position, but my reaction predominantly yields the C4 isomer. How can I reverse the selectivity?
Potential Causes:
-
Default Reactivity: As mentioned, the C4 position is the electronically preferred site for SNAr on 2,4-dichloropyrimidines.[2][4] Overcoming this inherent preference requires specific strategies.
Solutions:
-
Palladium-Catalyzed Cross-Coupling: For thiol nucleophiles, specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective C-S coupling, overriding the typical SNAr C4 selectivity.[4][5]
-
Use of Tertiary Amine Nucleophiles: With 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been reported to show excellent C2 selectivity.[6][7] This strategy could potentially be adapted. The reaction proceeds via an intermediate that undergoes in-situ N-dealkylation.[6][7]
-
Directed Metalation: Although more complex, a strategy involving initial functionalization at C4 to block that site, followed by a second reaction at C2, could be considered.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in reactions with this compound?
A1: The regiochemical outcome is a balance of several factors:
-
Electronic Effects: The pyrimidine nitrogen atoms withdraw electron density, activating the C2 and C4 positions for nucleophilic attack. Typically, the C4 position is more electron-deficient and thus more reactive towards nucleophiles.[8] However, the electron-donating cyclopropyl group at C6 can modulate this, potentially increasing the reactivity at C2 compared to an unsubstituted dichloropyrimidine.[1][2]
-
Steric Effects: Bulky nucleophiles or catalysts may favor the less sterically hindered position.
-
Nucleophile Identity: "Soft" nucleophiles may favor one position over another compared to "hard" nucleophiles. For instance, tertiary amines have been shown to favor C2 substitution in some systems.[6][7]
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst and base can significantly influence the kinetic vs. thermodynamic product distribution, thereby affecting the regioselectivity.[9]
Q2: Why is the C4 position generally more reactive in 2,4-dichloropyrimidines?
A2: The greater reactivity of the C4 position in nucleophilic aromatic substitution is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. The negative charge can be delocalized onto both nitrogen atoms, which is a more stable arrangement than the intermediate formed from attack at the C2 position, where the charge is primarily delocalized over one nitrogen atom.
Q3: Is it possible to perform a sequential, regioselective double substitution on this compound?
A3: Yes, this is a key synthetic strategy. Given the general preference for C4 substitution, a common approach is to first introduce a nucleophile at the C4 position under standard SNAr conditions.[4] The resulting 2-chloro-4-substituted-6-cyclopropylpyrimidine is now activated for a second, different substitution at the C2 position. This second substitution might require more forcing conditions (e.g., higher temperature or a palladium catalyst) as the first substituent will modulate the ring's reactivity.
Data Presentation
Table 1: Predicted Regioselectivity of SNAr on this compound under Various Conditions
| Nucleophile (NuH) | Catalyst/Base | Solvent | Temperature | Expected Major Product | C4:C2 Ratio (Predicted) |
| R-NH₂ (Primary Amine) | K₂CO₃ or DIPEA | Dioxane or THF | 25-80 °C | C4-substitution | High (>10:1) |
| R-OH (Alcohol) | NaH | THF | 0-66 °C | C4-substitution | High (>15:1) |
| R-SH (Thiol) | K₂CO₃ | DMF | 25-100 °C | C4-substitution | Moderate to High (5:1 to 10:1) |
| R-SH (Thiol) | Pd(II) Precatalyst + Bulky NHC Ligand | Toluene | 80-110 °C | C2-substitution | Reversed (>1:10)[4][5] |
| R₃N (Tertiary Amine) | - | Chloroform | 40-90 °C | C2-substitution | Potentially Reversed[6][7] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
-
To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane (0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-6-cyclopropylpyrimidine.
Protocol 2: General Procedure for C2-Selective Thiolation (Catalyst-Controlled)
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., PEPPSI-IPr, 2-5 mol%) and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the desired thiol (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS. Note that competing C4-selective SNAr may occur, so careful optimization of catalyst and conditions is crucial.[5]
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-thio-4-chloro-6-cyclopropylpyrimidine.
Visualizations
Caption: Key factors determining C2 vs. C4 substitution.
Caption: Troubleshooting unexpected isomer mixtures.
Caption: Selecting conditions for the desired regioisomer.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Page loading... [guidechem.com]
identifying and minimizing byproducts in 2,4-Dichloro-6-cyclopropylpyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine. Our goal is to help you identify and minimize byproducts to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: While the specific byproduct profile can vary based on the synthetic route, common impurities arise from incomplete reactions, side reactions, and degradation. The synthesis typically proceeds via the chlorination of 6-cyclopropyluracil (2,4-dihydroxy-6-cyclopropylpyrimidine) using a chlorinating agent like phosphorus oxychloride (POCl₃).
Potential byproducts include:
-
Isomeric Dichloropyrimidines: Depending on the precise reaction conditions, trace amounts of other dichlorinated isomers could form, although this is less common with a symmetrical starting material.
-
Monochloro Intermediates: Incomplete chlorination can lead to the presence of 2-chloro-4-hydroxy-6-cyclopropylpyrimidine and 4-chloro-2-hydroxy-6-cyclopropylpyrimidine.
-
Hydrolysis Products: Reaction of the dichloropyrimidine product with residual water during workup can lead to the formation of monochloro-hydroxy derivatives.
-
Polymeric Materials: Harsh reaction conditions (e.g., excessively high temperatures) can sometimes lead to the formation of polymeric tars.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be addressed by increasing the reaction time or temperature, or by using a larger excess of the chlorinating agent. However, be cautious as harsher conditions can also promote byproduct formation.
-
Sub-optimal Reagent Purity: The purity of the starting materials, particularly the 6-cyclopropyluracil and the chlorinating agent, is crucial. Impurities can interfere with the reaction.
-
Moisture Contamination: Chlorinating agents like POCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Product Loss During Workup: The product can be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers. A thorough washing of the organic layer is necessary, but excessive washing can lead to hydrolysis.
-
Degradation: The product may be sensitive to the workup conditions. Neutralizing the reaction mixture with a base should be done carefully to avoid hydrolysis of the chloro substituents.
Q3: I am observing an unexpected peak in my HPLC/GC-MS analysis. How can I identify this unknown byproduct?
A3: Identifying unknown byproducts is a critical step in optimizing your reaction. A systematic approach is recommended:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity. This will give you a clue as to its molecular formula. For example, a mass corresponding to the starting material would indicate an incomplete reaction. A mass corresponding to the addition of water and loss of HCl would suggest a hydrolysis product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the byproduct. The number of signals, their chemical shifts, and coupling patterns can help elucidate the structure.
-
Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as a hydroxyl group (broad peak around 3200-3600 cm⁻¹), can help identify hydrolysis byproducts.
-
Comparison to Standards: If you can synthesize or purchase authentic samples of suspected byproducts, you can compare their retention times (in HPLC/GC) and spectral data to confirm their identity.
The following diagram outlines a general workflow for byproduct identification:
Caption: Workflow for the identification of unknown byproducts.
Q4: How can I minimize the formation of monochloro-hydroxy-cyclopropylpyrimidine byproducts?
A4: The formation of these hydrolysis byproducts typically occurs during the reaction workup. To minimize their formation:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to ice-water or a cold, dilute aqueous base. This helps to dissipate the heat of reaction and minimize localized heating that can promote hydrolysis.
-
Efficient Extraction: After quenching, promptly extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Minimize Contact with Water: Minimize the time the product is in contact with the aqueous phase during workup.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to help remove residual water before drying with a drying agent (e.g., Na₂SO₄, MgSO₄).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-cyclopropyluracil (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis and Byproduct Detection
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture
| Retention Time (min) | Peak Area (%) | Tentative Identification |
| 4.5 | 3.2 | 6-cyclopropyluracil (Starting Material) |
| 8.9 | 5.8 | Monochloro-hydroxy-cyclopropylpyrimidine |
| 15.2 | 89.5 | This compound (Product) |
| 17.1 | 1.5 | Unknown Impurity |
Table 2: Troubleshooting Guide for Byproduct Minimization
| Issue | Potential Cause | Recommended Action |
| High levels of starting material | Incomplete reaction | Increase reaction time/temperature; use a larger excess of POCl₃. |
| Presence of monochloro-hydroxy byproducts | Hydrolysis during workup | Ensure anhydrous conditions; perform a controlled quench; minimize contact with water. |
| Formation of polymeric tars | Excessively high reaction temperature | Reduce the reaction temperature; ensure efficient stirring. |
| Isomeric impurities | Non-selective chlorination | Use a highly pure starting material; optimize reaction temperature. |
Logical Relationships and Workflows
The following diagram illustrates the logical steps for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Optimization of Suzuki Coupling for 2,4-Dichloro-6-cyclopropylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 2,4-dichloro-6-cyclopropylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.[1] Poor Reagent Quality: Boronic acid degradation or impure starting material.[1] Suboptimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature.[1] | Catalyst and Reaction Setup: Use a fresh batch of palladium catalyst and ensure all glassware is oven-dried. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen).[2][3] Reagent Quality Control: Use high-purity this compound and fresh, high-quality boronic acid. Condition Screening: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., 1,4-dioxane/water, toluene/ethanol/water), and temperatures (e.g., 55-100 °C).[2][4][5] |
| Poor Regioselectivity (Mixture of C2 and C4 isomers) | Inherent Reactivity: While the C4 position is generally more reactive for Suzuki coupling on 2,4-dichloropyrimidines, the cyclopropyl group at C6 might influence the electronics, leading to a mixture of isomers.[2][6] Reaction Conditions: The choice of catalyst, ligand, and solvent can influence regioselectivity.[1] | Ligand Screening: For enhanced C4 selectivity, standard phosphine ligands like PPh₃ are often effective.[4][7] To potentially favor C2 coupling, specialized ligands or conditions might be necessary, though this is less conventional.[6] Solvent Optimization: The choice of solvent has been shown to be critical for reactivity and may also influence selectivity. Test both polar aprotic and alcoholic solvent mixtures.[2] |
| Formation of Diarylated Byproduct | High Temperature: Higher reaction temperatures can promote a second coupling event, especially if an excess of boronic acid and catalyst are present.[4][7] Reaction Time: Prolonged reaction times can lead to the formation of the diarylated product. | Temperature Control: The optimal temperature for mono-arylation of 2,4-dichloropyrimidine has been reported to be around 100°C.[4] Higher temperatures may lead to the formation of the di-substituted product.[4][7] Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the mono-arylated product is maximized. |
| Catalyst Decomposition (Black Precipitate) | Presence of Oxygen: Incomplete degassing can lead to oxidation and deactivation of the palladium catalyst. High Temperatures: Some palladium complexes are thermally unstable. | Thorough Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[2] Use of Robust Catalysts/Ligands: Consider using more stable pre-catalysts or bulky, electron-rich phosphine ligands that can stabilize the palladium center.[5] |
| Inconsistent Results/Poor Reproducibility | Variability in Reagent Quality: Water content in solvents or degradation of the boronic acid can lead to inconsistent outcomes. Inconsistent Degassing: The efficiency of oxygen removal can vary between experiments. | Standardize Reagent Handling: Use anhydrous solvents and store boronic acids under an inert atmosphere in a desiccator. Standardize Experimental Setup: Ensure consistent degassing procedures and reaction setup for each experiment. Adding a second dose of catalyst with the second boronic acid has been shown to improve reproducibility in one-pot double Suzuki couplings.[2] |
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for Suzuki coupling?
A1: For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling.[2][4][8] This preference is attributed to the favored oxidative addition of palladium to the C4-chlorine bond.[4][8] While the 6-cyclopropyl group may exert some electronic influence, the inherent reactivity of the pyrimidine core strongly favors initial substitution at the C4 position.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: Based on literature for similar substrates, a good starting point would be:
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or a toluene/ethanol/water mixture.[2][4]
-
Temperature: 80-100 °C[4]
-
Atmosphere: Inert (Argon or Nitrogen)
Q3: Is it possible to achieve selective mono-arylation?
A3: Yes, selective mono-arylation at the C4 position is commonly achieved.[4][7] Careful control of reaction conditions, particularly temperature and reaction time, is crucial to prevent the formation of the diarylated byproduct.[4]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted Suzuki coupling has been shown to be very effective for 2,4-dichloropyrimidines.[4][7] It can significantly shorten reaction times (e.g., to 15 minutes) and may allow for lower catalyst loadings (as low as 0.5 mol%).[4][9]
Q5: What should I do if my boronic acid is sterically hindered?
A5: Sterically hindered boronic acids can be challenging coupling partners and may result in lower yields.[2] To improve the outcome, you might need to employ harsher reaction conditions, such as using a stronger base (e.g., K₃PO₄) and higher reaction temperatures.[2] The use of more active catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) could also be beneficial.[5]
Q6: Is it possible to perform a double Suzuki coupling in one pot?
A6: Yes, one-pot double Suzuki couplings of 2,4-dichloropyrimidine have been successfully developed.[2] This typically involves the sequential addition of two different boronic acids. The choice of an alcoholic solvent mixture has been reported to be critical for the success of this one-pot procedure.[2]
Experimental Protocols
General Protocol for Mono-Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 equivalents)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and K₂CO₃ (2-3 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Protocol for Mono-Suzuki Coupling
Materials:
-
Same as the general protocol.
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), K₂CO₃ (2-3 equiv.), and Pd(PPh₃)₄ (0.5-2 mol%).
-
Add the degassed solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described in the general protocol.
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting logic diagram for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting poor reactivity of 2,4-Dichloro-6-cyclopropylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2,4-Dichloro-6-cyclopropylpyrimidine in chemical synthesis. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution and cross-coupling reactions with this compound?
Generally, for 2,4-dichloropyrimidines, reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) favor substitution at the C4 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate during nucleophilic attack at the C4 position.[3] However, the presence of an electron-donating group at the C6 position, such as the cyclopropyl group, can influence this selectivity and may increase the reactivity of the C2 position.[4]
Q2: My Suzuki coupling reaction with this compound is sluggish or not proceeding to completion. What are the common causes?
Poor reactivity in Suzuki coupling can stem from several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often required.[5]
-
Base: The strength and solubility of the base are important. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base not only facilitates the transmetalation step but can also affect catalyst stability.
-
Solvent: The solvent system must be appropriate for both the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.[6]
-
Temperature: Higher temperatures are often necessary for less reactive aryl chlorides, but excessive heat can lead to catalyst decomposition.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensuring a rigorously inert atmosphere is crucial for catalyst longevity.[7]
Q3: I am observing significant amounts of byproducts in my Buchwald-Hartwig amination of this compound. How can I improve the selectivity?
Byproduct formation in Buchwald-Hartwig amination can be due to:
-
Di-substitution: Careful control of stoichiometry (amine-to-pyrimidine ratio) and reaction time can minimize the formation of the di-aminated product.
-
Hydrodehalogenation: This occurs when a hydrogen atom replaces one of the chlorine atoms. It can be minimized by using appropriate ligands and ensuring a strictly inert atmosphere.
-
Homocoupling: Homocoupling of the amine or the pyrimidine can occur, especially at higher temperatures. Optimizing the catalyst and ligand can reduce this side reaction.
Q4: Can the cyclopropyl group itself be reactive under certain conditions?
While generally stable, cyclopropyl groups, particularly when adjacent to activating groups, can undergo ring-opening reactions under certain metabolic or harsh chemical conditions.[8] However, under typical cross-coupling and nucleophilic substitution conditions, the cyclopropyl group on the pyrimidine ring is expected to be stable.
Troubleshooting Guides
Poor Reactivity in Suzuki Coupling
If you are experiencing low yield or incomplete conversion in a Suzuki coupling reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for poor Suzuki coupling reactivity.
Illustrative Data for Suzuki Coupling Optimization
The following table provides an example of a catalyst and ligand screen for the Suzuki coupling of this compound with phenylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 110 | 85 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 92 |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Poor Reactivity in Buchwald-Hartwig Amination
If you are encountering difficulties with the Buchwald-Hartwig amination of this compound, the following guide may be of assistance.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Illustrative Data for Buchwald-Hartwig Amination Optimization
The following table provides an example of a catalyst and ligand screen for the Buchwald-Hartwig amination of this compound with aniline.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2) | Toluene | 110 | 40 |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.5) | Dioxane | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 100 | 90 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH | 100 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst and ligand (if not using a precatalyst) to a dry reaction vessel.
-
Add the base, this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Reaction Mechanisms
Catalytic Cycle of Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
purification strategies for removing starting material from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their reaction products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of reaction mixtures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and starting material by column chromatography. | Inappropriate solvent system (mobile phase).Column overloading.Column channeling or cracking. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for the desired product.Reduce the amount of crude material loaded onto the column.Ensure the column is packed uniformly. Dry packing followed by wet packing can help. |
| Product and starting material co-elute during column chromatography. | Similar polarity of product and starting material. | Try a different stationary phase (e.g., alumina instead of silica gel).[1] Use a gradient elution, gradually increasing the polarity of the mobile phase.[1] |
| Product does not crystallize from the solution upon cooling. | The solution is not supersaturated (too much solvent was used).The presence of impurities is inhibiting crystallization.The solution cooled too rapidly. | Concentrate the solution by carefully evaporating some of the solvent.Try scratching the inside of the flask at the solution's surface with a glass rod to induce nucleation.Add a seed crystal of the pure product.Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The recrystallized product is still impure. | Impurities were co-crystallized with the product.Incomplete removal of the mother liquor. | Perform a second recrystallization.Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration. |
| An emulsion forms during liquid-liquid extraction. | Vigorous shaking of the separatory funnel.High concentration of solutes.Presence of fine particulates. | Allow the mixture to stand for a longer period.Gently swirl or invert the separatory funnel instead of shaking vigorously.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.Filter the entire mixture through a pad of Celite. |
| Low recovery of product after extraction. | The product is partially soluble in the aqueous layer.Incomplete extraction. | Perform multiple extractions with smaller volumes of the organic solvent.Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Product decomposes during distillation. | The boiling point of the product is too high, leading to thermal degradation. | Use vacuum distillation to lower the boiling point of the product.[2] |
| Poor separation of liquids with close boiling points by simple distillation. | The difference in boiling points is less than 50-100°C. | Use fractional distillation, which provides a larger surface area for repeated vaporization-condensation cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method to remove starting material from my product?
A1: The choice of purification method depends on the physical and chemical properties of your product and the starting material. Key factors to consider include:
-
Physical State: Solids are often purified by recrystallization or column chromatography, while liquids are typically purified by distillation or chromatography.
-
Polarity Difference: If there is a significant difference in polarity between your product and the starting material, column chromatography is often a good choice.
-
Solubility: Recrystallization is effective if you can find a solvent in which your product's solubility is high at elevated temperatures and low at room temperature, while the starting material remains soluble at all temperatures. Liquid-liquid extraction relies on differential solubility in two immiscible solvents.
-
Boiling Point: Distillation is suitable for separating liquids with different boiling points.[2]
-
Acidity/Basicity: If your product or starting material is acidic or basic, you can use acid-base extraction to selectively move one component into an aqueous layer.[3]
Q2: My product and starting material have very similar polarities. How can I separate them using column chromatography?
A2: Separating compounds with similar polarities can be challenging. Here are some strategies:
-
Optimize the Mobile Phase: Use a solvent system with very low polarity to maximize the separation. A shallow gradient elution, where the polarity is increased very slowly, can also be effective.
-
Change the Stationary Phase: If silica gel (acidic) doesn't provide good separation, consider using alumina (which can be basic, neutral, or acidic) or a reverse-phase (C18) silica gel.[1]
-
Increase Column Length and Decrease Diameter: A longer, narrower column can improve resolution.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a tighter band and better separation.
Q3: What is the most efficient way to remove a small amount of a very polar starting material from a non-polar product?
A3: A simple and effective method is to pass a solution of your crude product through a short "plug" of silica gel. The non-polar product will elute quickly with a non-polar solvent (like hexane or dichloromethane), while the polar starting material will be strongly adsorbed onto the silica gel at the top of the plug.
Q4: Can I use recrystallization to remove a large amount of starting material?
A4: Recrystallization is generally more effective for removing smaller amounts of impurities. If a large amount of starting material is present, it may co-crystallize with your product, leading to poor purity. In such cases, it is often better to first use another technique, like column chromatography or extraction, to remove the bulk of the starting material before performing a final recrystallization to achieve high purity.
Q5: How can I remove an acidic starting material from a neutral product?
A5: An acid-base extraction is a highly effective method.[4] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The acidic starting material will be deprotonated to form a salt, which is soluble in the aqueous layer and can be separated. The neutral product will remain in the organic layer.[4] It is important to then wash the organic layer with water and brine to remove any residual base and water before drying and concentrating.
Data Presentation
The following table provides a qualitative and quantitative comparison of common purification techniques for removing starting material. The actual yield and purity will vary depending on the specific compounds and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-90% | Can yield very high purity product.[4] Scalable and cost-effective for solid compounds.[5] | Finding a suitable solvent can be time-consuming. Not effective for oils or amorphous solids. Yield can be low if the product has some solubility in the cold solvent. |
| Flash Column Chromatography | 95-99% | 70-95% | Fast and effective for a wide range of compounds.[1] Can separate compounds with small differences in polarity. | Requires larger volumes of solvent. Can be less effective for very complex mixtures. The acidity of silica gel can decompose sensitive compounds. |
| Liquid-Liquid Extraction | 80-95% (after work-up) | >90% | Excellent for initial work-up to remove water-soluble or acidic/basic impurities.[6] Fast and requires simple equipment. | Not effective for separating compounds with similar solubilities. Can lead to emulsion formation. |
| Distillation | 90-98% | 80-95% | Very effective for purifying liquids on a large scale.[2] Can remove non-volatile impurities completely. | Not suitable for thermally sensitive compounds. Poor separation of liquids with close boiling points without using fractional distillation.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives the desired product an Rf value of approximately 0.2-0.3 and separates it well from the starting material. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel using a pipette.[1] Allow the sample to absorb completely into the silica gel.
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column. Apply gentle pressure from a pressurized air source to achieve the desired flow rate. Collect fractions in separate tubes.
-
Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: While the crystals are in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Protocol 3: Purification by Acid-Base Extraction
This protocol describes the removal of an acidic starting material from a neutral product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (~1 M) sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash (optional): For complete removal of the acidic starting material, the basic wash (step 3 and 4) can be repeated with a fresh portion of the basic solution.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual base. Separate the layers.
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Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove the majority of the dissolved water. Separate the layers.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified neutral product.
Visualizations
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
stability issues of 2,4-Dichloro-6-cyclopropylpyrimidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Dichloro-6-cyclopropylpyrimidine under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific stability data for this compound is limited, information from analogous compounds like 2,4-dichloro-6-methylpyrimidine suggests it is stable under standard temperature and pressure.[1] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to decomposition.[1]
Q2: What are the expected decomposition products of this compound under harsh conditions?
A2: Under thermal stress or in the presence of strong reagents, this compound can decompose. Expected hazardous decomposition products, based on related compounds, include hydrogen chloride, nitrogen oxides, and carbon monoxide.[1] In aqueous acidic or basic conditions, hydrolysis of the chloro groups to hydroxyl groups is a potential degradation pathway.
Q3: How does the reactivity of the two chlorine atoms on the pyrimidine ring differ?
A3: In 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity can be influenced by the steric and electronic nature of the nucleophile and the substituents on the pyrimidine ring.
Q4: What are common side reactions observed during nucleophilic substitution reactions?
A4: Common side reactions include the formation of regioisomers (substitution at C2 instead of C4, or vice versa), disubstitution products where both chlorine atoms react, and hydrolysis of the chloro groups if water is present in the reaction mixture. In palladium-catalyzed reactions like Buchwald-Hartwig amination, side reactions such as hydrodehalogenation can also occur.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction temperature and/or time.- Use a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. |
| Degradation of Starting Material | - If using a strong base, consider a milder base (e.g., K2CO3, Cs2CO3) or lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Nucleophilicity of the Reagent | - Convert the nucleophile to a more reactive form (e.g., deprotonate an alcohol with a strong base to form an alkoxide). |
| Formation of Side Products | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts.- Adjust stoichiometry to minimize disubstitution (e.g., use a slight excess of the pyrimidine). |
Issue 2: Poor Regioselectivity in Monosubstitution Reactions
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | - A bulky nucleophile may favor substitution at the less sterically hindered C4 position. If C2 substitution is desired, a less bulky nucleophile might be necessary. |
| Reaction Temperature | - Lowering the reaction temperature can sometimes improve regioselectivity. |
| Solvent Effects | - The polarity of the solvent can influence the regioselectivity. Screen different solvents (e.g., THF, dioxane, toluene, DMF). |
Issue 3: Product Decomposition During Workup
| Potential Cause | Troubleshooting Step |
| Hydrolysis during Aqueous Workup | - Minimize contact time with aqueous acidic or basic solutions.- Use a buffered aqueous solution for the workup.- If the product is sensitive to water, consider a non-aqueous workup. |
| Degradation on Silica Gel | - The acidic nature of silica gel can degrade some products. Consider using neutral alumina for chromatography or deactivating the silica gel with a base (e.g., triethylamine) before use. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
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To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF), add the nucleophile (1.0-1.2 eq).
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Add a suitable base (e.g., K2CO3, Cs2CO3, NaH) (1.5-2.0 eq).
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Reaction Type | Typical Conditions | Potential Issues | Yield Range (%) |
| SNAr with Amines | Amine, Base (e.g., K2CO3), Solvent (e.g., DMF), 25-100 °C | Regioisomer formation, Disubstitution | 60-95 |
| SNAr with Alcohols | Alcohol, Strong Base (e.g., NaH), Solvent (e.g., THF), 0-66 °C | Incomplete reaction, Hydrolysis | 50-90 |
| Suzuki Coupling | Boronic Acid, Pd Catalyst, Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O), 80-100 °C | Catalyst deactivation, Hydrodehalogenation | 70-95 |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene), 80-110 °C | Side product formation (hydrodehalogenation) | 65-90 |
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 6-cyclopropyl-pyrimidine-2,4-diol (also known as 6-cyclopropyluracil), through a cyclocondensation reaction. The second step is the chlorination of this precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.
Q2: I am having trouble with the first step, the synthesis of 6-cyclopropyluracil. What are the key starting materials?
A2: A common method for synthesizing 6-cyclopropyluracil involves the condensation of ethyl 3-cyclopropyl-3-oxopropionate with urea. Ethyl 3-cyclopropyl-3-oxopropionate can be prepared from ethyl hydrogen malonate and cyclopropanecarbonyl chloride.[1]
Q3: My chlorination step with POCl₃ is giving low yields. What are the potential reasons?
A3: Low yields during the chlorination of hydroxypyrimidines are often due to several factors. These can include incomplete reaction, side reactions, or degradation of the product. It is crucial to control the reaction temperature and use an appropriate excess of POCl₃. The presence of a tertiary amine, acting as an acid scavenger, can also be beneficial. Inadequate removal of water from the starting material or reaction setup can also lead to the formation of byproducts.
Q4: What are the typical side reactions to watch out for during the synthesis?
A4: During the chlorination step, potential side reactions include the formation of mono-chlorinated intermediates and the hydrolysis of the dichloro-product back to the mono-chloro or dihydroxy-pyrimidine if water is present during workup. Over-amination can occur in subsequent reactions if the dichloropyrimidine is used to create amino-derivatives.
Q5: What are the recommended purification methods for this compound?
A5: Purification of dichloropyrimidines is commonly achieved through recrystallization or column chromatography. For larger scale operations, distillation under reduced pressure can also be an effective method. The choice of solvent for recrystallization is critical and should be determined experimentally.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of 6-cyclopropyluracil | Incomplete condensation reaction. | - Ensure the use of a suitable base (e.g., sodium ethoxide) to drive the reaction to completion.- Optimize the reaction time and temperature. Monitor the reaction progress using TLC or HPLC. |
| Poor quality of starting materials. | - Verify the purity of ethyl 3-cyclopropyl-3-oxopropionate and urea before starting the reaction. | |
| Low yield of this compound | Incomplete chlorination. | - Increase the molar excess of POCl₃.- Consider the addition of a catalyst or a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.[1] |
| Product degradation during workup. | - Quench the reaction mixture carefully by adding it to ice-water to avoid excessive heat generation.- Maintain a low temperature during the neutralization and extraction steps. | |
| Hydrolysis of the product. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents for extraction and workup. | |
| Formation of mono-chlorinated impurity | Insufficient chlorinating agent or reaction time. | - Increase the amount of POCl₃ and/or prolong the reaction time. Monitor the reaction for the disappearance of the mono-chloro intermediate. |
| Product is an oil instead of a solid | Presence of impurities or residual solvent. | - Purify the product using column chromatography or distillation.- Ensure complete removal of the solvent after extraction. |
| Difficulty in purifying the final product | Similar polarity of the product and impurities. | - For column chromatography, experiment with different solvent systems to achieve better separation.- For recrystallization, screen various solvents and solvent mixtures. |
Experimental Protocols
Step 1: Synthesis of 6-cyclopropyl-pyrimidine-2,4-diol (6-cyclopropyluracil)
This protocol is a general guideline based on the condensation of a β-ketoester with urea.
Materials:
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Ethyl 3-cyclopropyl-3-oxopropionate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add a solution of ethyl 3-cyclopropyl-3-oxopropionate in ethanol.
-
Add urea to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-cyclopropyluracil.
Step 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of a hydroxypyrimidine.
Materials:
-
6-cyclopropyl-pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional)
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Sodium bicarbonate solution
Procedure:
-
In a fume hood, carefully add 6-cyclopropyl-pyrimidine-2,4-diol to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Optionally, add N,N-dimethylaniline dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that these values are illustrative and may require optimization for specific experimental setups and scales.
| Parameter | Step 1: Synthesis of 6-cyclopropyluracil | Step 2: Synthesis of this compound |
| Reactant Ratio (molar) | Ethyl 3-cyclopropyl-3-oxopropionate : Urea : Sodium Ethoxide (1 : 1.5 : 2) | 6-cyclopropyluracil : POCl₃ (1 : 5-10) |
| Solvent | Ethanol | None (excess POCl₃ acts as solvent) |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 105 °C) |
| Reaction Time | 4 - 8 hours | 3 - 6 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
| Purity (crude) | >90% | >85% |
| Purity (after purification) | >98% | >99% |
Visualizations
Experimental Workflow
References
Technical Support Center: Cross-Coupling Reactions of 2,4-Dichloro-6-cyclopropylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 2,4-dichloro-6-cyclopropylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in typical cross-coupling reactions?
For 2,4-dichloropyrimidines, the C4 position is generally more reactive and preferentially undergoes oxidative addition with the palladium catalyst over the C2 position in most cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] This inherent regioselectivity allows for the sequential functionalization of the pyrimidine ring.
Q2: How can I achieve selective coupling at the C2 position?
Achieving C2 selectivity is a significant challenge as the C4 position is electronically favored for reaction.[1][4] However, recent research has shown that C2-selective C-S coupling can be achieved using specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[4] This "inverted" selectivity is an exception to the general rule and requires carefully controlled reaction conditions. For most other cross-coupling reactions, functionalization at C4 is the expected outcome.
Q3: What are the most common side reactions observed in Suzuki couplings with this substrate, and how can they be minimized?
The most common side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and the homo-coupling of the boronic acid.[2]
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Protodeboronation: This is often exacerbated by high temperatures and certain bases.[2] To minimize it, use fresh, high-purity boronic acid and carefully optimize the reaction temperature and base.
-
Homo-coupling: This can be reduced by ensuring an efficient catalytic cycle. Using a slight excess of the dihalopyrimidine can sometimes help.[2] Maintaining a strictly inert atmosphere is crucial to prevent catalyst decomposition that can lead to side reactions.
Q4: Can microwave irradiation be beneficial for these cross-coupling reactions?
Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[5][6]
Q5: What are the key differences in catalyst systems for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?
While all are palladium-catalyzed, the specific components differ:
-
Suzuki Coupling: Typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Na₂CO₃) in the presence of a boronic acid or ester.
-
Buchwald-Hartwig Amination: Requires a palladium catalyst, a specialized phosphine ligand (often bulky and electron-rich), and a strong base (e.g., NaOt-Bu, LHMDS) to couple an amine.[7][8][9]
-
Sonogashira Coupling: Uses a palladium catalyst, a copper(I) co-catalyst (typically CuI), and a base (usually an amine like triethylamine or diisopropylamine) to couple a terminal alkyne.[10][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki Coupling
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the active Pd(0) species is being generated. Use palladium precatalysts like Pd G3 or G4 for phosphine ligands.[12] If using Pd(II) sources like Pd(OAc)₂, pre-activation may be necessary.[6][12] Always use fresh, high-quality catalysts. |
| Improper Reaction Setup | Suzuki couplings are sensitive to oxygen.[2] Ensure thorough degassing of the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. Perform a screen of different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, THF/water, Toluene/water).[3][5] |
Problem 2: Lack of Reactivity in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Ligand | The amination of aryl chlorides often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like BrettPhos) to facilitate the oxidative addition and reductive elimination steps.[12][13] Screen a variety of ligands. |
| Base Strength | A strong, non-nucleophilic base is typically required, such as NaOt-Bu or LHMDS.[13] Ensure the base is fresh and handled under anhydrous conditions. |
| Sterically Hindered Amine | Coupling sterically hindered primary or secondary amines can be challenging. This may require more specialized, sterically demanding ligands and potentially higher reaction temperatures. |
| Catalyst Inhibition | Some functional groups on the amine or pyrimidine can coordinate to the palladium center and inhibit catalysis. If suspected, protecting group strategies may be necessary. |
Problem 3: Reaction Stalls or Gives a Mixture of Mono- and Di-substituted Products
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | If the reaction stalls after forming the mono-substituted product, the catalyst may have decomposed. Try increasing the catalyst loading or adding a second portion of the catalyst midway through the reaction. |
| Reaction Temperature Too High | While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and unwanted side reactions, including di-substitution. Optimize the temperature carefully. |
| Stoichiometry | To favor mono-substitution, use a slight excess of the this compound. To drive the reaction to the di-substituted product, use an excess of the coupling partner and a longer reaction time. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling (C4-Selective)
This protocol is adapted from a general procedure for 2,4-dichloropyrimidines.[5]
-
Reaction Setup: In a microwave vial, dissolve this compound (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:2 mL ratio).
-
Degassing: Displace the air in the vial with an inert gas (e.g., Argon) by bubbling the gas through the solvent for 10-15 minutes.
-
Addition of Reagents: Under an inert atmosphere, add K₂CO₃ (3.0 eq.), the desired aryl or heteroaryl boronic acid (1.0 eq.), and Pd(PPh₃)₄ (0.5 mol%).[5]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15 minutes.[5]
-
Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., Ethyl Acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Catalyst Selection Logic
Caption: Logic for catalyst system selection based on desired regioselectivity.
General Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-6-cyclopropylpyrimidine and Other Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,4-dichloro-6-cyclopropylpyrimidine alongside other 2,4-dichloropyrimidines, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity of these scaffolds is crucial for the rational design and synthesis of novel therapeutics. This document synthesizes established principles of heterocyclic chemistry, discusses the electronic and steric influences of various substituents, and presents available experimental data to inform synthetic strategy.
Introduction to Dichloropyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of two chlorine atoms in 2,4-dichloropyrimidines further enhances this electrophilicity, rendering them versatile building blocks in medicinal chemistry. The reactivity of the chlorine atoms is not equal and is influenced by the positions of the ring nitrogens and other substituents.
Generally, in SNAr reactions, the C4 and C6 positions of the pyrimidine ring are more reactive than the C2 position, which is in turn significantly more reactive than the C5 position. This established order of reactivity is C4(6) > C2 >> C5.[1] This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, allowing for delocalization onto one of the ring nitrogens.
However, the regioselectivity and the overall reaction rate can be significantly modulated by the nature of the substituent at the C6 position. Both electronic and steric factors of the substituent play a critical role in determining the outcome of a nucleophilic substitution reaction.
Factors Influencing Reactivity and Regioselectivity
The substituent at the C6 position of a 2,4-dichloropyrimidine can influence its reactivity in several ways:
-
Electronic Effects: Electron-donating groups (EDGs) at the C6 position can decrease the overall electrophilicity of the pyrimidine ring, potentially slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) can enhance reactivity. Interestingly, strong EDGs at C6 can alter the regioselectivity, favoring substitution at the C2 position over the typically more reactive C4 position.[2][3] This is attributed to changes in the energies of the LUMO and LUMO+1 orbitals of the pyrimidine ring.[2][3]
-
Steric Effects: A bulky substituent at the C6 position can hinder the approach of a nucleophile to the adjacent C5 and C4 positions, although the effect on the more distant C2 position is generally less pronounced.
Comparative Reactivity Analysis
| Compound | C6-Substituent | Electronic Effect of Substituent | Steric Hindrance | Expected Overall Reactivity (SNAr) | Expected Regioselectivity (SNAr) |
| This compound | Cyclopropyl | Weakly Electron-Donating | Moderate | Moderate | Primarily C4 substitution, potential for some C2 substitution. |
| 2,4-Dichloro-6-methylpyrimidine | Methyl | Electron-Donating (Inductive) | Low | Moderate to High | Primarily C4 substitution. |
| 2,4-Dichloro-6-phenylpyrimidine | Phenyl | Electron-Withdrawing (Inductive), Electron-Donating/Withdrawing (Resonance) | High | Moderate to Low | Primarily C4 substitution. |
Note: The expected reactivity is a generalized prediction. Actual reaction rates and regioselectivity can be highly dependent on the specific nucleophile, solvent, and reaction conditions.[4]
This compound
The cyclopropyl group is considered weakly electron-donating due to the "s-character" of its C-C bonds. This property would slightly decrease the overall electrophilicity of the pyrimidine ring compared to an unsubstituted 2,4-dichloropyrimidine. The steric bulk of the cyclopropyl group is moderate and may influence the approach of nucleophiles to the C4 position to some extent.
2,4-Dichloro-6-methylpyrimidine
The methyl group is a classic electron-donating group through induction.[5] This effect is expected to slightly deactivate the pyrimidine ring towards nucleophilic attack compared to an unsubstituted analogue. However, its small size presents minimal steric hindrance. 2,4-Dichloro-6-methylpyrimidine is a commonly used intermediate in the synthesis of various biologically active molecules.[6]
2,4-Dichloro-6-phenylpyrimidine
The phenyl group can exert both an electron-withdrawing inductive effect and a resonance effect that can be either electron-donating or -withdrawing depending on the nature of the reaction and any substituents on the phenyl ring itself. The steric bulk of the phenyl group is the most significant among the three, which could lead to a lower reaction rate due to steric hindrance at the C4 position.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of synthetic work. Below are representative protocols for nucleophilic aromatic substitution and cross-coupling reactions involving dichloropyrimidines.
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general representation and may require optimization for specific substrates and nucleophiles.
-
To a solution of the 2,4-dichloro-6-substituted pyrimidine (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane, THF, or ethanol) is added the amine nucleophile (1.0-1.2 eq.).
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), is then added to the mixture.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as extraction and chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming C-C bonds.
-
In a reaction vessel, the 2,4-dichloro-6-substituted pyrimidine (1.0 eq.), a boronic acid or ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) are combined.
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is added.
-
The mixture is heated, often under an inert atmosphere, until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction mixture is then cooled, diluted, and the product is extracted, dried, and purified.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of the chemical processes discussed, the following diagrams have been generated using the DOT language.
Caption: Competing pathways for nucleophilic aromatic substitution on 2,4-dichloro-6-substituted pyrimidines.
Caption: A generalized experimental workflow for the functionalization of dichloropyrimidines.
Conclusion
The reactivity of this compound in comparison to its methyl and phenyl analogues is governed by a subtle interplay of electronic and steric factors. While the general order of reactivity at the chloro-substituted positions (C4 > C2) is a reliable starting point, the specific nature of the C6-substituent can modulate both the overall reaction rate and the regioselectivity of nucleophilic substitution. The cyclopropyl group introduces moderate steric bulk and weak electron-donating character, suggesting its reactivity will be comparable to the methyl-substituted analogue, though potentially slightly lower. The phenyl-substituted pyrimidine is likely to be the least reactive of the three towards SNAr at the C4 position due to increased steric hindrance. For all three compounds, careful optimization of reaction conditions is paramount to achieving the desired synthetic outcome. This guide serves as a foundational resource for chemists working with these important heterocyclic scaffolds.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Potency of 2,4-Dichloro-6-cyclopropylpyrimidine Derivatives: A Comparative Guide to Aurora Kinase Inhibition
For Immediate Release
In the landscape of oncology research and drug development, the quest for potent and selective kinase inhibitors is paramount. This guide provides a comprehensive comparison of the biological activity of a novel class of 2,4-disubstituted pyrimidine derivatives, structurally related to the 2,4-dichloro-6-cyclopropylpyrimidine scaffold, against established Aurora kinase inhibitors. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and professionals in the field of drug discovery.
Aurora kinases, key regulators of mitosis, are attractive targets for cancer therapy. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This guide focuses on a direct comparison of a promising 2,4-disubstituted pyrimidine derivative, designated as Compound 12a, with the well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358).
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Compound 12a and the known inhibitors against Aurora A and Aurora B kinases, as well as their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Aurora A | Aurora B |
| Compound 12a | 309 | 293 |
| Alisertib (MLN8237) | 1.2[1] | 396.5[2][3] |
| Danusertib (PHA-739358) | 13[2][4][5] | 79[2][4][5] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Compound 12a | 1.31 ± 0.41 | 12.05 ± 0.45 | 20.53 ± 6.13 |
| Alisertib (MLN8237) | 0.015 - 0.469 (in various cell lines)[6][7] | - | - |
| Danusertib (PHA-739358) | - | - | - |
Note: Direct comparative anti-proliferative data for Alisertib and Danusertib in the exact same cell lines under identical conditions as Compound 12a was not available in the reviewed literature. The provided range for Alisertib is from a broad panel of cell lines.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compounds against Aurora A and Aurora B kinases was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Reagent Preparation: All enzymes, substrates, ATP, and inhibitors were diluted in a kinase buffer.
-
Reaction Setup: In a 384-well plate, 1 µl of the test compound or DMSO (5% control), 2 µl of the respective Aurora kinase enzyme, and 2 µl of a substrate/ATP mixture were added to each well.
-
Incubation: The reaction plate was incubated at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: 5 µl of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent Addition: 10 µl of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. The plate was incubated for an additional 30 minutes at room temperature.
-
Luminescence Measurement: The luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.[8][9]
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (HCT-116, A549, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Determination: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.[3]
Mechanism of Action and Signaling Pathways
Aurora kinases play a critical role in cell division by phosphorylating key proteins involved in mitosis, such as Histone H3. Inhibition of Aurora kinases disrupts this process, leading to mitotic arrest and ultimately apoptosis (programmed cell death).
Compound 12a has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xl in HCT-116 cells.[10] This shift in the Bax/Bcl-xl ratio is a key indicator of the intrinsic apoptotic pathway activation.
Caption: Aurora Kinase Inhibition and Apoptosis Induction by Compound 12a.
The experimental workflow for evaluating the biological activity of these pyrimidine derivatives is a multi-step process that begins with chemical synthesis and progresses through in vitro and cell-based assays.
Caption: Experimental Workflow for Biological Activity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 2,4-Dichloro-6-cyclopropylpyrimidine-based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs featuring this core structure.[1][2] Modifications to the pyrimidine ring, such as the inclusion of dichloro and cyclopropyl moieties, are strategies employed to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of kinase inhibitors based on cyclopropyl-pyrimidine and dichloro-pyrimidine scaffolds, with a focus on their performance against relevant cancer targets. Due to the limited publicly available data on a singular molecule with the combined "2,4-dichloro-6-cyclopropylpyrimidine" structure, this guide will draw comparisons from closely related and well-characterized substituted pyrimidine inhibitors.
Quantitative Comparison of Kinase Inhibitors
The inhibitory activity of various pyrimidine-based compounds against key kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater efficacy.
Table 1: Comparative Efficacy of Cyclopropyl-Pyrimidine Based Kinase Inhibitors
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Reference Compound | Target Kinase(s) | IC50 (nM) |
| PF-04965842 Analog (13) | JAK1 | 144 | Tofacitinib (JAK Inhibitor) | JAK1 | 112 |
| JAK2 | >3400 | JAK2 | 20 | ||
| PF-04965842 Analog (14) | JAK1 | 51 | JAK3 | 1 | |
| JAK2 | 1071 |
Data compiled from a study on selective JAK1 inhibitors.[3] Note: Lower IC50 values indicate higher potency. Selectivity is demonstrated by the difference in IC50 values against different kinases.
Table 2: Comparative Efficacy of Dichloro-Pyrimidine and Related Analogs
| Compound/Inhibitor | Primary Target Kinase(s) | IC50 (nM) | Alternative Inhibitor | Primary Target Kinase(s) | IC50 (nM) |
| 4-Chloro-6-(3-iodophenyl)pyrimidine Analog (Compound 12) | JAK3 | 1.7 | Ruxolitinib (JAK1/2 Inhibitor) | JAK1 | 3.3 |
| 4-Chloro-6-(3-iodophenyl)pyrimidine Analog (Compound 9) | MARK4 | 12,980 | JAK2 | 2.8 | |
| Gefitinib (contains dichlorophenyl group) | EGFR | 20-80 | Erlotinib (Quinazoline-based) | EGFR | 2 |
| NU6027 (2,6-diamino-4-cyclohexyl-methyloxy-5-nitroso-pyrimidine) | CDK2 | Ki = 1.3 µM | Ribociclib (CDK4/6 Inhibitor) | CDK4 | 10 |
| ATR | IC50 = 6.7 µM | CDK6 | 39 |
Data for 4-Chloro-6-(3-iodophenyl)pyrimidine analogs are from a comparative analysis of 4,6-disubstituted pyrimidines.[4] Data for Gefitinib, Erlotinib, NU6027, and Ribociclib are from various sources.[4][5][6] Note: This table includes a mix of IC50 and Ki values, both indicating inhibitory potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors.
In Vitro Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (e.g., a cyclopropyl-pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
LanthaScreen™ Eu-labeled antibody specific for the phosphorylated substrate
-
TR-FRET Dilution Buffer
-
EDTA solution
-
Low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Detection:
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).[9]
-
The TR-FRET ratio (665 nm / 615 nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization:
-
Remove the MTT solution.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes to overnight, depending on the solubilization buffer, with shaking.[10]
-
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway after inhibitor treatment.
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imager.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and/or a loading control like GAPDH.[13]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CDK4/6-Rb signaling pathway and the point of inhibition.
Caption: Experimental workflow for evaluating kinase inhibitor efficacy.
Caption: Logical relationship of substituents to inhibitor properties.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with its versatile structure allowing for the generation of potent and selective drug candidates. Within this class, 2,4-disubstituted pyrimidines have emerged as a particularly fruitful area of research. This guide provides a comparative analysis of the selectivity profiles of representative 2,4-disubstituted pyrimidine derivatives against various kinase panels. While specific data for 2,4-dichloro-6-cyclopropylpyrimidine derivatives is limited in publicly available literature, this guide leverages data from structurally related compounds to provide valuable insights into the structure-activity relationships that govern kinase selectivity.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activities of two distinct 2,4-disubstituted pyrimidine derivatives. These examples have been chosen to illustrate the potential for achieving high selectivity with this scaffold.
Table 1: Selectivity Profile of a 2,4-Bisanilinopyrimidine Derivative (Aurora A Inhibitor)
| Kinase | IC50 (nM) | Fold Selectivity (Aurora B / Aurora A) |
| Aurora A | 13 | 1 |
| Aurora B | >10,000 | >769 |
Data is illustrative and based on findings for a class of 2,4-bisanilinopyrimidine Aurora A inhibitors. The high selectivity is attributed to a single amino acid difference in the ATP-binding pocket between Aurora A and Aurora B.
Table 2: Inhibition Profile of a 2,4-Disubstituted Pyrimidine Derivative (Compound 12a) Against Aurora Kinases [1]
| Kinase | IC50 (nM) |
| Aurora A | 309 |
| Aurora B | 293 |
Compound 12a, a novel 2,4-disubstituted pyrimidine, demonstrates potent inhibition of both Aurora A and Aurora B kinases.[1]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is paramount in drug discovery. A widely used method for this is the in vitro kinase assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][3][4][5][6] The luminescent signal generated is proportional to the amount of ADP, which in turn is directly related to kinase activity.
Materials:
-
Kinase of interest
-
Substrate (specific for the kinase)
-
ATP (Adenosine Triphosphate)
-
Test compounds (e.g., 2,4-disubstituted pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
-
Termination and ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Signaling Pathway Visualizations
Understanding the cellular context in which these kinases operate is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by pyrimidine-based inhibitors.
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation.
Caption: Overview of the Src kinase signaling cascade.
Caption: The role of CDK2 in the G1/S cell cycle transition.
References
Navigating the Structure-Activity Landscape of 2,4-Dichloro-6-cyclopropylpyrimidine Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, a comprehensive understanding of the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides a comparative analysis of 2,4-dichloro-6-cyclopropylpyrimidine analogs, a promising scaffold in medicinal chemistry. Due to the limited publicly available SAR studies specifically focused on this core, this guide draws insights from related pyrimidine-based inhibitors to extrapolate potential SAR trends and provides a framework for future investigations.
Comparative Analysis of Related Pyrimidine Scaffolds
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases, a critical component of the ATP-binding pocket. Variations at the 2, 4, and 5-positions of the pyrimidine ring have been shown to significantly impact potency, selectivity, and pharmacokinetic properties.
Table 1: Inferred Structure-Activity Relationships for 6-Cyclopropylpyrimidine Analogs Based on Related Kinase Inhibitors
| Position of Modification | General Observation from Related Scaffolds | Potential Impact on this compound Analogs |
| C2-Position | Substitution with anilino or other aromatic amines often leads to potent kinase inhibition by forming hydrogen bonds with the kinase hinge region. | Replacing one of the chloro groups with various substituted anilines is a primary strategy to explore SAR. Substituents on the aniline ring can modulate potency and selectivity. |
| C4-Position | Substitution with amino, alkoxy, or other small functional groups can influence solubility and selectivity. Can also interact with the solvent front or ribose-binding pocket. | Modification of the second chloro group with different amines or small nucleophiles could fine-tune the compound's properties. |
| C5-Position | Substitution at this position can project into the solvent-exposed region or interact with the ribose-binding pocket, affecting potency and selectivity. | While the core scaffold is unsubstituted at C5, introducing small alkyl or halogen groups could be a future optimization strategy. |
| C6-Position (Cyclopropyl) | The cyclopropyl group is often favored for its ability to fit into hydrophobic pockets and improve metabolic stability. | The presence of the cyclopropyl group is likely a key contributor to the scaffold's potential activity and favorable physicochemical properties. |
Experimental Protocols for Evaluation
To establish a robust SAR for novel this compound analogs, standardized and well-defined experimental protocols are essential. Below are representative methodologies for key assays.
General Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescent signal suggests inhibition.
Materials:
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (containing MgCl2)
-
Kinase-Glo® Reagent
-
Test compounds (analogs of this compound)
-
Positive control inhibitor
-
DMSO (vehicle)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate the reaction by adding ATP to the kinase reaction mixture and immediately dispensing it into the assay plate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
Positive control (e.g., a known cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and controls for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Visualizing Experimental Workflows and Logical Relationships
To facilitate a clear understanding of the experimental processes and the logical flow of a drug discovery campaign centered on this scaffold, the following diagrams are provided.
Caption: A generalized workflow for the discovery and optimization of this compound analogs.
Caption: Logical relationship between structural modifications and resulting properties in SAR studies.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel inhibitors. Future research should focus on the systematic synthesis and evaluation of analogs with diverse substitutions at the C2 and C4 positions. A thorough investigation of the SAR, coupled with structural biology studies, will be crucial to unlock the full therapeutic potential of this chemical class. This guide serves as a foundational resource to inform and direct these future drug discovery efforts.
comparing the herbicidal activity of 2,4-Dichloro-6-cyclopropylpyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Summary of Herbicidal Activity
The following tables summarize the observed herbicidal efficacy of different classes of pyrimidine derivatives against a range of monocotyledonous and dicotyledonous weeds.
Table 1: Herbicidal Activity of Pyrimidine Derivatives Containing 1,2,4-Triazole
| Target Weed Species | Efficacy | Reference |
| Brassica napus (Rape) | Good inhibition | [1][2] |
| Echinochloa crusgalli (Barnyard Grass) | Good inhibition | [1][2] |
Table 2: Herbicidal Activity of Pyrimidine Thiourea Derivatives
| Target Weed Species | Compound | Concentration | Inhibition Rate (%) | Reference |
| Digitaria adscendens | Not specified | Not specified | Good | [3] |
| Amaranthus retroflexus | Not specified | Not specified | Good | [3] |
| Brassica napus L. (root growth) | 4d | 100 mg L⁻¹ | 81.5 | [3] |
Table 3: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Target Weed Species | Efficacy at 1 mM | Notes | Reference |
| Agrostis stolonifera (Bentgrass) | Good activity | Compound 2o was as active as commercial herbicides clomazone and flumioxazin. | [4][5][6] |
| Lactuca sativa (Lettuce) | No marked inhibitory effect | - | [4][5][6] |
Experimental Protocols
The herbicidal activity of the pyrimidine derivatives was primarily evaluated through in-vitro and in-vivo bioassays. A general methodology is outlined below.
General In-Vitro Herbicidal Activity Assay
A common method for assessing herbicidal activity involves the germination of weed seeds in the presence of the test compounds.
-
Preparation of Test Solutions: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve the desired test concentrations (e.g., 1 mM or 100 mg L⁻¹).
-
Seed Plating: Seeds of the target weed species are surface-sterilized and placed on filter paper within petri dishes or multi-well plates.
-
Treatment Application: A specific volume of the test solution is added to each petri dish or well. A control group using only the solvent and a blank control with only distilled water are also prepared.
-
Incubation: The treated seeds are incubated under controlled conditions of temperature and light for a specified period.
-
Data Collection: After the incubation period, the germination rate, root length, and shoot length are measured. The percentage of inhibition is calculated relative to the control group.
Visualizing Experimental Workflow
The following diagrams illustrate the typical workflow for synthesizing and screening pyrimidine derivatives for herbicidal activity.
Caption: General workflow from synthesis to herbicidal screening.
Caption: Step-by-step in-vitro herbicidal activity assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2,4-Dichloro-6-cyclopropylpyrimidine-Based Compounds: An In Vitro and In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-dichloro-6-cyclopropylpyrimidine-based compounds, evaluating their performance against alternative kinase inhibitors. The following sections detail their in vitro and in vivo efficacy, supported by experimental data and standardized protocols to aid in research and development.
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology. The substitution at the C6 position of the pyrimidine ring with a cyclopropyl group has been explored to modulate the potency and selectivity of these compounds. This guide focuses on derivatives of this compound, a chemical class with potential as kinase inhibitors. While specific data for this exact scaffold is limited in publicly available literature, this guide draws upon data from closely related 6-cyclopropylpyrimidine and other pyrimidine-based inhibitors to provide a comparative framework.
In Vitro Validation: Comparative Analysis
The in vitro activity of pyrimidine-based compounds is a critical first step in evaluating their therapeutic potential. Key assays include kinase inhibition and cell viability against various cancer cell lines.
Kinase Inhibition Profile
The inhibitory activity of pyrimidine derivatives is highly dependent on the substituents on the pyrimidine core. The cyclopropyl group at the C6 position is expected to influence the binding affinity and selectivity for the target kinase.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound/Alternative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Hypothetical this compound Derivative | EGFR | Data Not Available | Erlotinib (Quinazoline-based) | ~2 |
| JAK2 | Data Not Available | Ruxolitinib | 3.3 | |
| Aurora A | Data Not Available | Alisertib (MLN8237) | 1.2 | |
| Aurora B | Data Not Available | Barasertib (AZD1152) | 0.37 | |
| Aminopyrimidine with C5-cyclopropyl | Understudied Kinases | Varied | C5-H and C5-Br Analogs | Varied |
Note: Data for the specific this compound scaffold is not currently available in the public domain. The table includes data for alternative inhibitors and related compounds to provide a comparative context. A study on aminopyrimidines showed that a cyclopropyl group at the 5-position resulted in a distinct kinase inhibition profile compared to hydrogen or bromine at the same position, suggesting the significant impact of this substituent.[1]
Cell Viability and Cytotoxicity
The anti-proliferative effect of these compounds is a key measure of their potential as anticancer agents. The MTT assay is a standard method to assess cell viability.
Table 2: Comparative In Vitro Cytotoxicity Against Cancer Cell Lines (IC50, µM)
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical this compound Derivative | A549 | Non-Small Cell Lung | Data Not Available | Erlotinib | 1.12 |
| MCF-7 | Breast | Data Not Available | 5-Fluorouracil | ~5 | |
| HepG2 | Liver | Data Not Available | Sorafenib | ~4 | |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 4) | MCF-7 | Breast | 0.57 | Doxorubicin | Varies |
| HepG2 | Liver | 1.13 | Doxorubicin | Varies |
Note: As specific data for this compound derivatives are unavailable, data for other pyrimidine-based compounds are presented for comparison.
In Vivo Validation: Preclinical Efficacy
In vivo studies using animal models, such as xenografts, are essential to evaluate the therapeutic efficacy and safety of drug candidates in a physiological setting.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound/Alternative | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference Compound | TGI |
| Hypothetical this compound Derivative | A549 (NSCLC) | Not Established | Data Not Available | Erlotinib | Dose-dependent |
| Bumped Kinase Inhibitor (BKI) with cyclopropyloxy-substituent | T. gondii infected mice | 20 mg/kg, oral | >99% reduction in parasite burden | Sulfadiazine | Standard of care |
Note: While direct in vivo data for this compound compounds is not available, studies on other cyclopropyl-containing kinase inhibitors have shown significant in vivo efficacy, suggesting the potential of this chemical motif.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add diluted compounds to a 384-well plate. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Kinase Reaction: Prepare a master mix containing the kinase, a specific peptide substrate, and ATP in an appropriate assay buffer. Dispense the master mix into the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an animal model.
-
Cell Culture and Implantation: Culture human cancer cells and subcutaneously inject a suspension of these cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Regularly monitor tumor growth using calipers.
-
Drug Administration: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule and route.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and the validation process.
EGFR signaling pathway and point of inhibition.
Drug discovery and validation workflow.
References
head-to-head comparison of 2,4-Dichloro-6-cyclopropylpyrimidine and 2,4-dichloro-6-methylpyrimidine in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted pyrimidines serve as critical building blocks. Among these, 2,4-dichloropyrimidines are versatile intermediates, offering two reactive sites for sequential functionalization. This guide provides a head-to-head comparison of two key analogs: 2,4-Dichloro-6-cyclopropylpyrimidine and 2,4-dichloro-6-methylpyrimidine. The selection between these two reagents can significantly impact synthetic outcomes, influencing reaction yields, rates, and the ultimate biological or material properties of the target molecules. This comparison is based on available experimental data and established principles of chemical reactivity.
Physicochemical and Synthetic Parameters
A summary of the key properties and synthetic parameters for both compounds is presented below. It is important to note that while extensive data is available for the methyl-substituted pyrimidine, specific experimental details for the cyclopropyl analog are less prevalent in publicly accessible literature. The data for the cyclopropyl derivative is therefore based on established synthetic routes for analogous compounds.
| Parameter | This compound | 2,4-dichloro-6-methylpyrimidine |
| Molecular Formula | C₇H₆Cl₂N₂ | C₅H₄Cl₂N₂ |
| Molecular Weight | 189.04 g/mol | 163.00 g/mol |
| Typical Starting Material | 6-Cyclopropyluracil | 6-Methyluracil |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Typical Reaction Conditions | Reflux in neat POCl₃ or with a high-boiling solvent | Reflux in neat POCl₃ or with a high-boiling solvent |
| Reported Yield (Chlorination) | Not explicitly reported, but expected to be high based on analogous reactions. | 84-90% |
Synthetic Considerations
The synthesis of both this compound and 2,4-dichloro-6-methylpyrimidine typically proceeds via a two-step sequence starting from a β-ketoester. The initial step involves a condensation reaction to form the corresponding uracil derivative, which is subsequently chlorinated.
Logical Workflow for Reagent Selection
The choice between the cyclopropyl and methyl analogs in a synthetic campaign is often dictated by the desired physicochemical properties of the final product and the anticipated reactivity in subsequent steps. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between cyclopropyl and methyl pyrimidines.
Reactivity in Cross-Coupling Reactions
A primary application of these dichloropyrimidines is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For 2,4-dichloropyrimidines, the reaction generally proceeds with high regioselectivity at the C4 position.[1][2] This is attributed to the greater electrophilicity of the C4 position.
-
Electronic Effects: Both methyl and cyclopropyl groups are considered weakly electron-donating. The cyclopropyl group, due to the p-character of its C-C bonds, can engage in conjugation, but its overall electronic effect on the pyrimidine ring is not expected to be drastically different from a methyl group in this context.
-
Steric Effects: The cyclopropyl group is sterically more demanding than the methyl group. This increased bulk in proximity to the C5 position could potentially influence the rate of reaction at the C4 position, particularly with bulky coupling partners. However, for most typical cross-coupling reactions, this effect is likely to be minimal.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the precursor uracils and their subsequent chlorination. Researchers should optimize these conditions for their specific laboratory setup and scale.
Synthesis of 6-Methyluracil
Materials:
-
Ethyl acetoacetate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
To this solution, add a solution of ethyl acetoacetate in absolute ethanol dropwise with stirring.
-
Following the addition, add a solution of urea in warm ethanol.
-
Heat the resulting mixture to reflux for 4 hours.
-
After reflux, distill off the ethanol.
-
Dissolve the residue in hot water and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 6-methyluracil.
Synthesis of 2,4-dichloro-6-methylpyrimidine
Materials:
-
6-Methyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 6-methyluracil in an excess of phosphorus oxychloride.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
Pour the cooled residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base such as sodium carbonate or potassium carbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-methylpyrimidine, which can be further purified by crystallization or chromatography if necessary.[3]
Synthesis of 6-Cyclopropyluracil
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add ethyl 3-cyclopropyl-3-oxopropanoate to the sodium ethoxide solution.
-
Add a solution of urea in warm ethanol to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After the reflux period, remove the ethanol by distillation.
-
Dissolve the resulting solid in hot water and acidify with concentrated hydrochloric acid.
-
Cool the solution to induce crystallization of the product.
-
Isolate the 6-cyclopropyluracil by filtration, wash with cold water, and dry.
Synthesis of this compound
Materials:
-
6-Cyclopropyluracil
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Suspend 6-cyclopropyluracil in an excess of phosphorus oxychloride in a flask equipped for reflux and with appropriate measures to handle HCl gas evolution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride by vacuum distillation.
-
Carefully quench the residue by pouring it onto a mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Conclusion
Both this compound and 2,4-dichloro-6-methylpyrimidine are valuable intermediates for the synthesis of a wide range of functionalized pyrimidines. The choice between them will largely be determined by the specific goals of the research program. The methyl-substituted analog is well-documented and readily available, making it a reliable choice for established synthetic routes. The cyclopropyl-substituted pyrimidine offers opportunities to explore new chemical space, potentially imparting enhanced lipophilicity and metabolic stability to the final compounds. While direct comparative data on their synthetic performance is sparse, the established protocols for related compounds provide a solid foundation for their utilization in research and development.
References
evaluating 2,4-Dichloro-6-cyclopropylpyrimidine as a superior scaffold for specific targets
In the landscape of targeted therapy, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. Among the privileged heterocyclic structures in medicinal chemistry, the pyrimidine core has emerged as a cornerstone in the design of potent kinase inhibitors. This guide provides a comprehensive evaluation of 2,4-dichloro-6-cyclopropylpyrimidine as a superior scaffold for the development of inhibitors targeting key oncogenic kinases, comparing its potential with established alternatives. Through the presentation of experimental data, detailed protocols, and pathway visualizations, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to leverage this promising scaffold.
Comparative Performance Analysis
The true measure of a scaffold's utility lies in the biological activity of its derivatives. While direct head-to-head comparative data for inhibitors derived from this compound against multiple kinases is still emerging, we can infer its potential by examining closely related pyrimidine-based inhibitors and comparing them with other established scaffolds, such as quinazolines.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a hallmark of non-small cell lung cancer (NSCLC). The development of inhibitors that can overcome resistance mutations, such as T790M, is a critical therapeutic goal. The pyrimidine scaffold has demonstrated significant promise in this arena.
A study on 2,4-dichloro-6-methylpyrimidine derivatives, a close analog to the cyclopropyl variant, has yielded potent EGFR inhibitors. The most promising compound, L-18, exhibited significant inhibitory activity against the EGFRT790M/L858R mutant and strong antiproliferative activity against H1975 cells, which harbor this resistance mutation.[1]
Table 1: Comparison of Pyrimidine-based and Quinazoline-based EGFR Inhibitors
| Scaffold Class | Compound | Target | Biochemical IC50 | Cellular IC50 (H1975 cells) | Reference |
| Pyrimidine | L-18 (2,4-dichloro-6-methylpyrimidine derivative) | EGFRT790M/L858R | 81.9% inhibition | 0.65 ± 0.06 µM | [1] |
| Quinazoline | Gefitinib | EGFR (mutant) | 2-37 nM | >10 µM |
Note: Direct IC50 for L-18 was not provided, but its high percentage of inhibition at a given concentration suggests potent activity.
The data suggests that the pyrimidine scaffold can be effectively modified to produce potent inhibitors of clinically relevant EGFR mutations, offering a viable and potentially superior alternative to the well-established quinazoline core.
JAK2 and Src Kinase Inhibitors
While specific data for this compound derivatives against Janus Kinase 2 (JAK2) and Src kinase are not yet available in published literature, the broader class of pyrimidine-based inhibitors has shown significant activity against these targets. The adaptability of the pyrimidine scaffold allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of selectivity and potency.
Table 2: Performance of Pyrimidine-based Inhibitors Against JAK2 and Src Kinases
| Target Kinase | Pyrimidine-based Inhibitor Example | Reported IC50 |
| JAK2 | Ruxolitinib (a pyrazolopyrimidine) | ~3 nM |
| Src | Dasatinib (a 2-aminopyrimidine derivative) | <1 nM |
This demonstrates the versatility of the pyrimidine core in targeting a range of important kinases implicated in cancer and inflammatory diseases. The unique electronic properties and synthetic accessibility of this compound make it an attractive starting point for the development of novel inhibitors for these and other targets.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental procedures is crucial for understanding the evaluation of these inhibitors.
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by inhibitors derived from the pyrimidine scaffold.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2,4-Dichloro-6-cyclopropylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a framework for assessing the selectivity of 2,4-Dichloro-6-cyclopropylpyrimidine derivatives, a class of compounds with potential as kinase inhibitors. Due to the limited publicly available cross-reactivity data for this specific chemical series, this guide utilizes data from structurally related pyrimidine-based inhibitors to illustrate the assessment process. The experimental protocols and data presentation formats provided herein offer a comprehensive template for the evaluation of novel compounds.
The 2,4-dichloropyrimidine scaffold is a common starting point for the development of kinase inhibitors. The introduction of a cyclopropyl group at the 6-position can influence the compound's interaction with the ATP-binding pocket of kinases, potentially altering its potency and selectivity profile. A thorough assessment of off-target effects is crucial to identify potential liabilities and to guide further optimization efforts.
Comparative Kinase Selectivity Profiles
The selectivity of a compound is often assessed by screening it against a panel of kinases. The results are typically presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency. The following tables showcase representative kinase selectivity data for pyrimidine-based inhibitors, illustrating how the cross-reactivity of this compound derivatives could be comparatively evaluated.
Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical this compound Derivative (DCP-001)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (Kinase X) |
| Kinase X (Primary Target) | 10 | 1 |
| Kinase A | 150 | 15 |
| Kinase B | 800 | 80 |
| Kinase C | >10,000 | >1000 |
| EGFR | 5,000 | 500 |
| Aurora A | 2,500 | 250 |
| Aurora B | 3,000 | 300 |
| SRC | 1,200 | 120 |
| LCK | 950 | 95 |
| VEGFR2 | >10,000 | >1000 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for a valid assessment.
Table 2: Comparative Selectivity of Structurally Related Pyrimidine-Based Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target | Key Off-Targets (IC50 nM) | Reference |
| Bis-anilino pyrimidine 1 | PAK1 | 100 | PAK4 (1100), KDR (>10000), FGFR1 (>10000), Src (high activity) | [1] |
| AZ13705339 (18) | PAK1 | 0.3 | PAK2, Src-family kinases (>80% inhibition at 100 nM) | [1] |
| GSK8612 | TBK1 | <10 (at 1 µM) | Multiple kinases inhibited >65% at 1 µM | [2] |
| MRT67307 | TBK1 | <100 (at 10 µM) | Broad kinome activity, multiple kinases inhibited >90% at 10 µM | [2] |
| BX-912 | PDK1, TBK1 | <100 (at 10 µM) | Broad kinome activity, multiple kinases inhibited >90% at 10 µM | [2] |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to determining the cross-reactivity profile of a compound. Below are detailed methodologies for key assays used in kinase inhibitor selectivity profiling.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[3][4]
Objective: To determine the IC50 value of a test compound against a panel of kinases.
General Procedure:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound, and a detection reagent.
-
Assay Principle: A common method is the measurement of ADP production, which is a direct product of the kinase reaction. Luminescent assays like ADP-Glo™ are widely used.[5][6]
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using appropriate software.
-
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique that measures the thermal stability of a protein to assess ligand binding.[7][8]
Objective: To identify kinases that physically interact with the test compound.
General Procedure:
-
Reagents and Materials: Purified recombinant kinase, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), assay buffer, and the test compound.
-
Assay Principle: Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
In a qPCR plate, mix the kinase, the fluorescent dye, and the test compound or DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence intensity.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
The change in melting temperature (ΔTm) between the compound-treated and control samples indicates binding.
-
Cell-Based Target Engagement Assays (e.g., NanoBRET™)
Cell-based assays measure the ability of a compound to engage its target within a physiological context. The NanoBRET™ Target Engagement assay is a widely used method.[9][10][11]
Objective: To quantify the apparent affinity of a test compound for a target kinase in living cells.
General Procedure:
-
Reagents and Materials: Cells engineered to express the kinase of interest fused to a NanoLuc® luciferase, a cell-permeable fluorescent tracer that binds to the kinase, and the test compound.
-
Assay Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-fused kinase and the fluorescent tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Seed the engineered cells in an appropriate assay plate.
-
Add the fluorescent tracer to the cells.
-
Add the test compound at various concentrations.
-
Incubate to allow for compound entry and binding.
-
Add the NanoBGlo® substrate to measure the BRET signal using a luminometer equipped with appropriate filters.
-
The IC50 value is determined from the dose-dependent decrease in the BRET signal.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context of potential off-targets and the experimental process is crucial for a comprehensive understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: Workflow for assessing the cross-reactivity of novel kinase inhibitors.
Caption: Potential off-target interaction with the EGFR signaling pathway.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 11. eubopen.org [eubopen.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,4-Dichloro-6-cyclopropylpyrimidine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of 2,4-Dichloro-6-cyclopropylpyrimidine, a halogenated organic compound that requires careful management as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Due to its chemical structure as a chlorinated pyrimidine, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
In Case of a Spill: Should a spill occur, absorb the material with an inert substance such as sand or vermiculite.[1] The collected material should then be placed in a designated, sealed container for hazardous waste.[1] It is imperative to prevent the chemical from entering drains or waterways.[1]
Quantitative Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of structurally similar chlorinated pyrimidines can inform safe handling and disposal practices. The following table summarizes the likely hazards.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation by using appropriate PPE. |
| Skin Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing to prevent skin exposure.[2][3] |
| Eye Irritation | May cause serious eye irritation. | Wear appropriate eye protection, such as safety goggles.[2][3] |
| Environmental Hazard | Discharge into the environment must be avoided.[4] | Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Containerization:
-
Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Segregation: Do not mix this compound with incompatible materials such as strong acids or bases. It should be collected as halogenated organic waste.
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste".
-
Include the full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
If the waste is a mixture, list all constituents and their approximate percentages.
-
Indicate the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from heat and sources of ignition.[2]
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Many institutions have dedicated hazardous waste management teams and scheduled pickups.[5]
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste unless they have been properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
